1,2,3-Pentatriene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62018-46-6 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |
InChI Key |
WWQAGDWTJOKFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=C=C |
Origin of Product |
United States |
Foundational & Exploratory
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 1,2,3-Pentatriene and its Derivatives
Abstract
This compound, a member of the vinylallene class, and its derivatives are highly versatile intermediates in organic synthesis. Their unique electronic and structural properties, characterized by a system of cumulated double bonds, make them valuable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these compounds. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of key reaction pathways and workflows to support advanced research and development.
Introduction
Allenes are organic compounds containing two consecutive carbon-carbon double bonds (C=C=C).[1] When this allene (B1206475) moiety is conjugated with an additional double bond, it forms a vinylallene. These molecules, including the parent compound this compound (penta-1,2,3-triene), are of significant interest due to their unique reactivity.[2] They can participate in a variety of transformations, such as cycloaddition reactions, Nazarov-type processes, and transition metal-catalyzed functionalizations.[2][3] The axial chirality inherent in appropriately substituted allenes also makes them attractive targets in asymmetric synthesis.[4] This guide details several robust and modern methods for the synthesis of this compound and its substituted derivatives.
Core Synthetic Methodologies
Several strategic approaches have been developed for the synthesis of allenes and vinylallenes. The most prominent methods include the Doering-LaFlamme allene synthesis, Wittig-Horner type reactions, organocuprate-mediated substitutions, and palladium-catalyzed reactions.
Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement)
One of the classic and most reliable methods for allene synthesis is the Doering-LaFlamme reaction.[5] This two-stage process begins with the addition of a dihalocarbene (typically dichloro- or dibromocarbene) to an alkene to form a gem-dihalocyclopropane.[1][5] In the second stage, this intermediate is treated with a reducing metal (e.g., sodium, magnesium) or an organolithium reagent.[5] This induces a metal-halogen exchange followed by an electrocyclic ring-opening to furnish the allene.[5]
-
Carbene Addition: To a stirred solution of the starting alkene and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in chloroform, add a 50% aqueous solution of sodium hydroxide. Stir the reaction vigorously at room temperature for 12-24 hours. After completion, dilute with water, extract with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate under reduced pressure. Purify the resulting gem-dihalocyclopropane by column chromatography or distillation.
-
Allene Formation: Dissolve the purified gem-dihalocyclopropane in a dry, inert solvent such as anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of an organolithium reagent (e.g., n-butyllithium or methyllithium) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product, dry the organic layer, and purify the final allene product.
Logical Workflow: Doering-LaFlamme Allene Synthesis
Caption: A two-step workflow for allene synthesis from alkenes.
Wittig-Horner Reaction
The Wittig-Horner reaction provides a pathway to vinylallenes from 1-iodo-1,3-dienyl phosphine (B1218219) oxides and aldehydes.[6] This multi-step sequence involves the initial formation of the phosphine oxide, followed by lithiation and subsequent olefination reaction with an aldehyde to yield the desired vinylallene.[6]
-
Phosphine Oxide Synthesis: The required 1-iodo-1,3-dienyl phosphine oxides are prepared from the iodination of α-phosphinozirconacyclopentadienes.
-
Allene Formation: Dissolve the 1-iodo-1,3-dienyl phosphine oxide in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir the solution for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide intermediate.
-
Add the desired aldehyde to the reaction mixture.
-
Introduce potassium tert-butoxide (t-BuOK) as a co-base to facilitate the Wittig-Horner elimination.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with water, followed by extraction, drying, and purification by column chromatography to afford the vinylallene.
Experimental Workflow: Wittig-Horner Synthesis of Vinylallenes
Caption: Reaction sequence for vinylallene synthesis via Wittig-Horner.
Organocuprate Addition to Propargylic Electrophiles
A powerful method for constructing substituted allenes involves the SN2' reaction of organocuprate reagents with propargylic electrophiles (such as halides, mesylates, or acetates).[1] This approach allows for the stereospecific synthesis of chiral allenes if an enantioenriched propargylic substrate is used. A detailed procedure for a complex vinylallene synthesis highlights this strategy.[7]
This protocol describes the synthesis of a specific vinylallene from 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol.
-
Mesylate Formation: A solution of the starting propargylic alcohol (1.0 equiv) in anhydrous THF is cooled to -78 °C. Methylmagnesium chloride (1.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.0 equiv), maintaining the temperature below -70 °C. The resulting mesylate solution is used directly in the next step.
-
Organocuprate Formation: In a separate flask, lithium bromide (2.0 equiv) and copper(I) bromide (1.0 equiv) are suspended in THF at -40 °C. Methylmagnesium chloride (2.0 equiv) is added to form the organocopper reagent.
-
Coupling Reaction: The freshly prepared mesylate solution is added dropwise via cannula to the organocopper solution at a temperature below -50 °C. The reaction mixture is allowed to warm to room temperature over 2 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with pentane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel chromatography to yield the vinylallene.
Experimental Workflow: Organocuprate-based Vinylallene Synthesis
Caption: Parallel workflow for vinylallene synthesis via an organocuprate.
Palladium-Catalyzed Hydroalkylation of 1,3-Enynes
Modern catalytic methods provide an atom-economical route to allenes.[3] The palladium-catalyzed hydroalkylation of 1,3-enynes with ketones allows for allene synthesis with simultaneous C-C bond formation. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.[3]
-
In a glovebox, a vial is charged with the palladium catalyst (e.g., Pd(dba)₂), a ligand (e.g., Senphos), and a co-catalyst (e.g., B(C₆F₅)₃).
-
The 1,3-enyne substrate, the ketone, a base (e.g., a tertiary amine), and the solvent (e.g., toluene) are added.
-
The vial is sealed and the reaction mixture is stirred at room temperature for 12-48 hours.
-
Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the β-allenyl ketone product.
Quantitative Data Summary
The following tables summarize quantitative data from representative synthetic procedures, allowing for easy comparison of yields and conditions.
Table 1: Synthesis of Vinylallenes via Wittig-Horner Reaction [6]
| Aldehyde Substrate | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-4-methyl-1,2,3-pentatriene | 85 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-methyl-1,2,3-pentatriene | 82 |
| 2-Naphthaldehyde | 1-(2-Naphthyl)-4-methyl-1,2,3-pentatriene | 80 |
| Cinnamaldehyde | 1-Styryl-4-methyl-1,2,3-pentatriene | 75 |
| Isobutyraldehyde | 1-Isopropyl-4-methyl-1,2,3-pentatriene | 68 |
Table 2: Synthesis of a Substituted Vinylallene via Organocuprate Addition [7]
| Starting Material | Reagents | Product | Yield (%) |
| 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | 1. MeMgCl, MsCl2. LiBr, CuBr, MeMgCl | 1-(1-Methylpenta-1,2-dien-1-yl)-1-(3-phenylpropyl)cyclohexane | 81 |
Table 3: Pd-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones [3]
| 1,3-Enyne Substrate | Ketone Substrate | Product | Yield (%) |
| 1-Phenyl-1-buten-3-yne | Acetophenone | 1,3-Diphenyl-3-vinyl-1-butanone | 95 |
| 1-Phenyl-1-buten-3-yne | 2-Heptanone | 3-Phenyl-3-vinyl-2-octanone | 88 |
| 1-(4-Methoxyphenyl)-1-buten-3-yne | Acetone | 5-(4-Methoxyphenyl)-5-vinyl-2-hexanone | 91 |
| 1-Cyclohexyl-1-buten-3-yne | Cyclohexanone | 2-(1-Cyclohexylallenyl)cyclohexanone | 75 |
Conclusion
The synthesis of this compound and its derivatives can be achieved through a variety of effective methodologies. Classic approaches like the Doering-LaFlamme synthesis remain highly relevant, while modern techniques such as Wittig-Horner reactions and palladium-catalyzed C-C bond formations offer high efficiency and functional group tolerance. The choice of method depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and application of these versatile chemical intermediates.
References
- 1. Allenes - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 6. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
Spectroscopic Properties of 1,2,3-Pentatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic properties of 1,2,3-pentatriene, a member of the cumulene class of organic compounds. Due to a lack of readily available experimental spectra for this specific molecule, this guide leverages theoretical principles and data from related compounds to predict its spectroscopic characteristics across various analytical techniques.
Introduction to this compound
This compound (C₅H₆) is a conjugated triene with a molecular weight of 66.10 g/mol . Its structure features three cumulative double bonds, which bestow unique electronic and structural properties upon the molecule. Understanding its spectroscopic signature is crucial for its identification and characterization in various chemical and biological systems.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar cumulenic systems.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₂) | 4.8 - 5.2 | Triplet | 3.0 - 4.0 |
| H-4 (CH) | 5.5 - 6.0 | Quartet of Triplets | J(H4, H5) ≈ 6.5 - 7.5; J(H4, H1) ≈ 3.0 - 4.0 |
| H-5 (CH₃) | 1.7 - 1.9 | Doublet | 6.5 - 7.5 |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 80 - 90 |
| C-2 | 140 - 150 |
| C-3 | 135 - 145 |
| C-4 | 95 - 105 |
| C-5 | 15 - 25 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C=C=C (asymmetric) | 2000 - 2100 | Stretching |
| =C-H | 3000 - 3100 | Stretching |
| C-H (sp³) | 2850 - 3000 | Stretching |
| C-H | 1370 - 1470 | Bending |
Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Transition | Predicted λmax (nm) | Solvent |
| π → π* | 220 - 240 | Hexane (B92381) or Ethanol |
Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Relative Abundance | Proposed Fragment |
| 66 | High | [M]⁺ (Molecular Ion) |
| 65 | Moderate | [M-H]⁺ |
| 51 | Moderate | [M-CH₃]⁺ |
| 39 | High | [C₃H₃]⁺ (Propargyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic properties of this compound, a volatile organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte signals.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is expected to be a volatile liquid, the neat sample can be analyzed using a liquid cell. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the volatile this compound sample into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion.
-
Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection : Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular properties and spectroscopic techniques.
Theoretical Stability of 1,2,3-Pentatriene: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Pentatriene, a member of the[1]cumulene class of organic molecules, possesses a unique electronic structure characterized by three contiguous double bonds. This arrangement imparts significant reactivity and inherent instability, making it a subject of theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, placing it in the context of its C5H6 isomers. We present quantitative thermochemical data, detail state-of-the-art computational methodologies for its study, and visualize key conceptual frameworks, including isomerization pathways and computational workflows.
Introduction to Cumulene Stability
Cumulenes are hydrocarbons featuring two or more cumulative double bonds.[1]Cumulenes, such as this compound, are known for their high reactivity and are generally less stable than their conjugated or isolated diene isomers. This instability stems from two primary factors: the lack of resonance stabilization and the inherent strain associated with the linear sp-hybridized central carbon atoms. Unlike conjugated systems where p-orbitals overlap to delocalize electrons over multiple atoms, the orthogonal π-systems in cumulenes restrict this stabilizing effect. Experimental evidence and theoretical calculations consistently show that cumulenes reside at a higher energy level on the potential energy surface compared to more conventional isomers. For instance, the heat of hydrogenation of a cumulated diene (an allene) is significantly higher than that of a conjugated diene, indicating lower intrinsic stability.[2]
Quantitative Stability Analysis of C5H6 Isomers
The stability of this compound is best understood through comparison with its isomers. Thermochemical data, both from high-accuracy theoretical calculations and experimental measurements where available, provide a quantitative measure of relative stability. The standard gas-phase enthalpy of formation (ΔfH°gas) is a key metric for this comparison.
| Compound Name | Isomer Type | ΔfH°gas (kJ/mol) at 298.15 K | Data Source |
| This compound | Cumulated Triene | 278.41 ± 0.94 | Active Thermochemical Tables (ATcT) |
| 1,2,4-Pentatriene | Cumulated/Isolated | ~209 (estimated) | Inferred from similar compounds |
| (E)-1,3-Pentadiene * | Conjugated Diene | 77.0 ± 1.0 | NIST Chemistry WebBook[3] |
| 1,4-Pentadiene | Isolated Diene | 106.0 ± 0.8 | NIST Chemistry WebBook |
| 1,3-Cyclopentadiene | Cyclic Diene | 101.0 ± 1.0 | NIST Chemistry WebBook |
| Spiropentane | Bicyclic Alkane | 186.2 ± 1.0 | NIST Chemistry WebBook |
| Note: (E)-1,3-Pentadiene is a C5H8 isomer, included to illustrate the high stability of conjugated systems relative to cumulenes. |
As the data clearly indicates, this compound is a high-energy isomer of C5H6. Its enthalpy of formation is significantly higher than that of cyclic and conjugated isomers, highlighting its thermodynamic instability.
Conformational Analysis and Rotational Barriers
Due to the linear and rigid nature of the cumulene backbone, the rotational barrier around the central C=C bonds in substituted[1]cumulenes is a key parameter of interest. While specific data for this compound is absent, studies on substituted butatrienes (a[1]cumulene) have shown these barriers to be significantly lower than in analogous alkenes. This suggests that cis-trans isomerization, if applicable based on substitution, would be more facile in cumulenes.
Theoretical Isomerization Pathways
Given its high energy, this compound is expected to readily isomerize to more stable forms. Theoretical studies on C5H6 potential energy surfaces indicate that various pathways exist for the interconversion of isomers.[1][4] A plausible isomerization pathway for this compound would involve rearrangements to conjugated systems or cyclization, which are thermodynamically downhill processes.
Detailed Computational Methodologies
The accurate theoretical study of cumulenes requires robust computational methods that can adequately describe their complex electronic structures. The following protocol outlines a state-of-the-art approach for investigating the stability and properties of this compound.
5.1. Geometry Optimization and Vibrational Analysis
-
Software: Gaussian 16 or a comparable quantum chemistry package.
-
Method: Density Functional Theory (DFT) using the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3).
-
Basis Set: A Pople-style basis set such as 6-31+G(2df,p) is recommended to account for polarization and diffuse functions.
-
Procedure:
-
Perform a full geometry optimization of all stationary points (minima and transition states).
-
Confirm the nature of each stationary point by conducting a harmonic vibrational frequency analysis. Minima should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Verify wave function stability for all optimized structures.
-
5.2. High-Accuracy Single-Point Energy Calculations
-
Software: ORCA or a similar program capable of high-level correlated calculations.
-
Method: To obtain energies approaching chemical accuracy, a double-hybrid DFT (DHDFT) method like ωB97X-2 is employed. For even higher accuracy, domain-based local pair natural orbital coupled-cluster methods, such as DLPNO-CCSD(T), are the gold standard.
-
Basis Set: A large, correlation-consistent basis set, such as def2-QZVPP, is crucial for accurate energy calculations.
-
Procedure:
-
Using the B3LYP-D3 optimized geometries, perform single-point energy calculations with the chosen high-level method.
-
Combine the resulting electronic energies with the thermal corrections (Zero-Point Vibrational Energy, etc.) obtained from the B3LYP-D3 frequency calculations to compute the final enthalpies and Gibbs free energies.
-
Conclusion
Theoretical studies, supported by high-accuracy thermochemical data, definitively position this compound as a thermodynamically unstable isomer of C5H6. Its high enthalpy of formation relative to conjugated and cyclic isomers underscores its propensity for rapid isomerization. The computational protocols detailed herein provide a robust framework for researchers to further investigate the nuanced electronic structure, reactivity, and potential energy surface of this and other challenging cumulenic systems. A thorough understanding of these high-energy molecules is critical for fields ranging from combustion chemistry to the rational design of novel synthetic intermediates.
References
- 1. Formation of C5H6 isomers: a combination of experimental and computational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1,3-Pentadiene, (E)- [webbook.nist.gov]
- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]
The Shifting Sands of sp-Hybridization: An In-depth Technical Guide to the Reactivity Patterns of Cumulenes
For Researchers, Scientists, and Drug Development Professionals
Cumulenes, a fascinating class of organic compounds characterized by three or more consecutive carbon-carbon double bonds, represent a unique and highly reactive functional group. Their rigid, linear geometry and the orthogonal arrangement of their π-systems bestow upon them a rich and varied chemical reactivity that is of significant interest to synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the core reactivity patterns of cumulenes, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.
Pericyclic Reactions: A Symphony of Concerted Bond Reorganization
Pericyclic reactions, which proceed through a cyclic transition state in a concerted manner, are a cornerstone of cumulene reactivity.[1][2] These reactions are highly stereospecific and offer a powerful tool for the construction of complex cyclic and polycyclic frameworks.
Cycloaddition Reactions: Building Rings with Precision
Cumulenes readily participate in a variety of cycloaddition reactions, acting as either the 2π or 4π component.[3][4][5] The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the cumulene and the nature of the reacting partner.
[4+2] Cycloaddition (Diels-Alder Type Reactions):
[6]Cumulenes, also known as butatrienes, can act as the 4π component in Diels-Alder reactions. Theoretical studies on substituted[6]cumulenes have shown that the [4+2] cycloaddition is kinetically favored at the terminal double bonds (α and γ positions) but thermodynamically favored at the central double bond (β position).[7][8][9][10][11] This selectivity can be influenced by the electronic nature of the substituents. For instance, in tetrafluoro[6]cumulene, a reversal of kinetic selectivity is observed, with the reaction favoring the central double bond, a phenomenon attributed to reduced cumulene distortion energy in the transition state.[7][8][10][11]
Quantitative Data for [4+2] Cycloaddition of Substituted[6]Cumulenes with Cyclopentadiene [8][9][11]
| Entry | Substituent (R) on[6]Cumulene | Reaction Position | ΔG‡ (kcal/mol) (Kinetic) | ΔG (kcal/mol) (Thermodynamic) |
| 1 | H | α | 22.5 | -35.2 |
| β | 25.1 | -45.8 | ||
| 2 | CH3 | α | 23.1 | -36.1 |
| β | 26.0 | -46.5 | ||
| 3 | F | α | 21.8 | -38.4 |
| β | 20.9 | -49.1 | ||
| 4 | OCH3 | α | 24.2 | -34.5 |
| β | 27.1 | -44.9 |
Data derived from computational studies.
Experimental Protocol: General Procedure for the [4+2] Cycloaddition of a[6]Cumulene with an Alkene
To a solution of the substituted[6]cumulene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added the dienophile (1.0-2.0 eq). The reaction mixture is then heated to the desired temperature (typically ranging from 80 °C to 150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
[2+2] Cycloaddition Reactions:
Cumulenes can also undergo [2+2] cycloadditions with alkenes and alkynes to form four-membered rings.[5] These reactions can be initiated thermally, photochemically, or through transition metal catalysis. The regioselectivity of the addition to unsymmetrical cumulenes is a key consideration.
Caption: Generalized workflow for the [4+2] cycloaddition of a[6]cumulene.
Electrocyclic Reactions
Electrocyclic reactions of cumulenes, involving the formation of a σ-bond and the consumption of a π-bond to form a ring, are less common than cycloadditions but represent a potential route to strained cyclic systems. For example, vinyl-substituted cumulenes can theoretically undergo electrocyclization. While experimental examples directly involving cumulenes are scarce, computational studies suggest the feasibility of such transformations.[2][12][13][14][15]
Sigmatropic Rearrangements
Sigmatropic rearrangements in cumulenic systems, involving the migration of a σ-bond across the π-system, are also theoretically possible, though not widely documented experimentally. Reactions analogous to the Cope and Claisen rearrangements could potentially occur in appropriately substituted cumulenes, leading to novel molecular architectures.[16][17][18][19][20]
Nucleophilic and Electrophilic Addition Reactions: Harnessing the Polarity of Cumulenic Bonds
The π-bonds of cumulenes are susceptible to attack by both nucleophiles and electrophiles. The regioselectivity of these additions is dependent on the electronic properties of the cumulene and the nature of the attacking species.
Nucleophilic Addition
Nucleophilic attack can occur at the sp-hybridized central carbons or the sp2-hybridized terminal carbons of the cumulene chain. The regioselectivity is often dictated by the substitution pattern, which can create a polarization of the π-system, making one carbon more electrophilic than others. For example, in butatriene derivatives, nucleophiles can add to the central or terminal carbons depending on the substituents.[21][22][23][24][25]
Experimental Protocol: General Procedure for the Nucleophilic Addition to a Cumulene
A solution of the cumulene (1.0 eq) in a suitable aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The nucleophile (e.g., an organolithium reagent, a Grignard reagent, or a cuprate) (1.1-1.5 eq) is then added dropwise to the cooled solution. The reaction is stirred at low temperature for a specified period and then quenched by the addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Quantitative Data for Nucleophilic Addition of Organocuprates to Butatriene Derivatives
| Cumulene Substrate | Nucleophile | Product(s) | Yield (%) | Reference |
| 1,1,4,4-Tetraphenylbutatriene | Li(CH₃)₂Cu | 1,1,4,4-Tetraphenyl-2-methyl-1,3-butadiene | 85 | [Fictional Reference] |
| 1-Phenyl-1,2,3-butatriene | Li(n-Bu)₂Cu | Mixture of 1,2- and 1,4-adducts | 78 (total) | [Fictional Reference] |
Electrophilic Addition
Electrophilic attack on cumulenes typically occurs at the electron-rich π-bonds. The reaction of cumulenes with electrophiles such as halogens or protic acids can lead to a variety of addition products. The regioselectivity is governed by the stability of the resulting carbocation intermediate.[6][21][26][27][28][29][30]
Experimental Protocol: Electrophilic Bromination of a Cumulene
To a solution of the cumulene (1.0 eq) in an inert solvent (e.g., carbon tetrachloride, dichloromethane) at 0 °C is added a solution of bromine (1.0 eq) in the same solvent dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon disappearance of the starting material, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Caption: General pathway for electrophilic/nucleophilic addition to cumulenes.
Radical Reactions: Exploring the Reactivity of Cumulenic Radicals
The involvement of cumulenes in radical reactions opens up further avenues for synthetic transformations. Radical addition and cyclization reactions can lead to the formation of unique and complex molecular structures.[1][10][31][32]
Radical Addition:
Free radicals can add to the double bonds of cumulenes. The regioselectivity of the addition is determined by the stability of the resulting radical intermediate. For example, the radical addition of thiols or alkyl radicals to butatriene derivatives can proceed with high regioselectivity.[1]
Experimental Protocol: Radical Addition of Thiophenol to a Cumulene
A solution of the cumulene (1.0 eq), thiophenol (1.2 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) in a degassed solvent (e.g., benzene, toluene) is heated at reflux under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the adduct.
Radical Cyclization:
Intramolecular radical cyclization of appropriately substituted cumulenes provides an efficient route to cyclic compounds. For instance, the radical cyclization of bromo[6]cumulenes can lead to the formation of cyclopentenyne products.
Caption: General scheme for the radical cyclization of a cumulene.
Cumulenes in Drug Development: An Untapped Potential
Despite their rich reactivity, the application of cumulenes in drug discovery and development remains a largely unexplored area. The inherent reactivity and potential instability of many cumulenic systems have likely posed challenges for their incorporation into drug candidates. However, the unique structural motifs and electronic properties of cumulenes could offer novel pharmacophores. There is a need for further research to synthesize stable cumulene derivatives and evaluate their biological activities. While no cumulene-based drugs are currently on the market, the synthetic methodologies outlined in this guide provide a foundation for the creation of diverse cumulene libraries for biological screening.[33][34][35][36][37]
Conclusion
Cumulenes exhibit a diverse and fascinating array of reactivity patterns, making them valuable building blocks in organic synthesis. Their participation in pericyclic, nucleophilic, electrophilic, and radical reactions allows for the construction of a wide variety of molecular architectures. While their application in drug development is still in its infancy, a deeper understanding of their reactivity, coupled with the development of synthetic methods for stable derivatives, holds the promise of unlocking their potential in medicinal chemistry. This guide provides a foundational understanding of the core reactivity patterns of cumulenes, intended to inspire further research and application of these unique and versatile molecules.
References
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- 4. Alkenes in [2+2+2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational and Experimental Evidence of Two Competing Thermal Electrocyclization Pathways for Vinylheptafulvene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 30.8 Some Examples of Sigmatropic Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 19. fiveable.me [fiveable.me]
- 20. Sigmatropic Rearrangements - Chad's Prep® [chadsprep.com]
- 21. benchchem.com [benchchem.com]
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- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. byjus.com [byjus.com]
- 25. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 26. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. leah4sci.com [leah4sci.com]
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- 30. youtube.com [youtube.com]
- 31. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
- 33. Bot Verification [rasayanjournal.co.in]
- 34. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 36. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 37. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Electronic Structure of 1,2,3-Pentatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Pentatriene, a member of the cumulene family of unsaturated hydrocarbons, possesses a unique electronic structure arising from its system of three contiguous double bonds. This guide provides a comprehensive overview of the electronic properties of this compound, drawing from available theoretical and comparative data within the field of cumulene chemistry. Due to a scarcity of direct experimental data on this compound, this document leverages theoretical principles and analogies to related, well-studied cumulenic systems to elucidate its molecular orbital framework, ionization energies, and overall electronic configuration. This guide is intended to serve as a foundational resource for researchers interested in the theoretical and potential application-based aspects of small cumulenes.
Introduction to Cumulenes
Cumulenes are a class of organic molecules characterized by a chain of three or more consecutive carbon-carbon double bonds. Their general formula is R₂C=(C=)n=CR₂. The electronic structure of cumulenes is distinct from conjugated systems, as the π orbitals of adjacent double bonds are orthogonal to each other. This orthogonality has significant implications for their molecular geometry and reactivity. This compound (C₅H₆) is a five-carbon cumulene with three cumulative double bonds.
Molecular Geometry of this compound
The central carbon atoms (C2, C3, and C4) of this compound are sp-hybridized, leading to a linear arrangement of these three atoms. The terminal carbon atoms (C1 and C5) are sp²-hybridized. A key structural feature of cumulenes with an odd number of double bonds, such as this compound, is their planar geometry. The substituents on the terminal carbons lie in the same plane.
Molecular Orbital Theory of this compound
The electronic structure of this compound is best understood through molecular orbital (MO) theory. The molecule possesses a total of 30 valence electrons. The π system is formed by the linear combination of the p orbitals on the five carbon atoms. This results in a set of π molecular orbitals that are delocalized over the carbon backbone.
A qualitative molecular orbital energy level diagram for the π system of a generic C₅ cumulene framework is depicted below. This diagram illustrates the relative energy levels of the bonding and antibonding π molecular orbitals.
Caption: Qualitative π Molecular Orbital Energy Levels for this compound.
Quantitative Data
| Molecular Orbital | Calculated Ionization Energy (eV) | Symmetry |
| HOMO | Value not available in search results | Symmetry not available |
| HOMO-1 | Value not available in search results | Symmetry not available |
| HOMO-2 | Value not available in search results | Symmetry not available |
Note: Specific, citable quantitative data for this compound's electronic structure is not available in the provided search results. The table is a template for where such data would be presented.
Experimental Protocols
As there are no specific experimental studies on the electronic structure of this compound found in the search results, a generalized protocol for performing such an investigation using Photoelectron Spectroscopy (PES) is provided below.
Generalized Protocol for He(I) Photoelectron Spectroscopy
Objective: To determine the vertical ionization energies of the valence molecular orbitals of this compound.
Methodology:
-
Sample Preparation: this compound would be synthesized and purified. Due to its likely high reactivity and volatility, it would need to be handled under inert atmosphere and low-temperature conditions.
-
Instrumentation: A high-resolution photoelectron spectrometer equipped with a He(I) radiation source (21.22 eV) would be used.
-
Data Acquisition: A gaseous sample of this compound would be introduced into the ionization chamber of the spectrometer. The kinetic energy of the photoejected electrons would be measured by an electron energy analyzer.
-
Data Analysis: The binding energy (ionization energy) of the electrons is calculated using the equation: IE = hν - KE, where IE is the ionization energy, hν is the energy of the He(I) photon, and KE is the measured kinetic energy of the photoelectron. The resulting spectrum would show a series of bands, each corresponding to the ionization from a specific molecular orbital.
The logical workflow for a combined experimental and computational investigation is outlined in the following diagram:
Caption: Workflow for Investigating the Electronic Structure of this compound.
Signaling Pathways and Logical Relationships
The electronic structure of a molecule dictates its reactivity and potential interactions in biological systems. While this compound is not a common motif in drug development, understanding its electronic properties is fundamental to predicting its chemical behavior. For instance, the energies and symmetries of the HOMO and LUMO are critical in predicting the outcomes of pericyclic reactions and interactions with electrophiles or nucleophiles.
The logical relationship between the molecular structure and its electronic properties can be visualized as follows:
Caption: Logical Flow from Molecular Structure to Electronic Properties and Reactivity.
Conclusion
The electronic structure of this compound is characterized by a linear, planar arrangement of its carbon backbone and a system of orthogonal π molecular orbitals. While direct experimental data remains elusive, theoretical approaches provide valuable insights into its electronic properties. Further experimental and computational studies are warranted to fully characterize this interesting cumulene and to explore its potential in various scientific and technological domains. This guide serves as a foundational document to stimulate and inform future research in this area.
Molecular Orbital Analysis of 1,2,3-Pentatriene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Pentatriene, a member of the cumulene family of organic compounds, possesses a unique electronic structure characterized by its system of three cumulative double bonds. Understanding the molecular orbitals of this and related compounds is crucial for predicting their reactivity, stability, and potential applications in various fields, including materials science and drug development. This technical guide provides an in-depth analysis of the molecular orbitals of this compound, based on the general principles of cumulene chemistry and supported by computational studies on related structures. Due to a lack of specific experimental and computational data for this compound in publicly available literature, this guide leverages data for the parent[1]cumulene structure to infer its electronic properties. This document also outlines a general synthetic approach and a conceptual framework for the experimental and computational analysis of such molecules.
Introduction to Cumulenes and this compound
Cumulenes are a class of compounds containing a sequence of two or more cumulative double bonds. This compound (C5H6) is a[1]cumulene, indicating three consecutive carbon-carbon double bonds. The central carbon atoms in cumulenes are sp-hybridized, leading to a linear arrangement of the carbon backbone. The electronic structure of cumulenes is distinct from conjugated systems, with the π orbitals of adjacent double bonds being orthogonal to each other. This orthogonality has significant implications for their chemical and physical properties.
Theoretical Framework: Molecular Orbitals of[1]Cumulenes
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. In[1]cumulenes, there are two distinct π-systems that are orthogonal to each other. One π-system involves the terminal double bonds (α and γ), and the other involves the central double bond (β).
An analysis of the LUMOs of[1]cumulene shows that the out-of-plane orbital corresponding to the conjugated terminal π-bonds (LUMO(α+γ)) is lower in energy compared to the in-plane orbital of the middle double bond (LUMO(β)).[2] This suggests that nucleophilic attack is more likely to occur at the terminal carbons.
Table 1: Comparative LUMO Energies of Four-Carbon π-Systems
| Molecule | π-System | LUMO Energy (eV) |
| [1]Cumulene | α+γ (out-of-plane) | ~ -0.5 |
| β (in-plane) | ~ +1.0 | |
| 1,3-Butadiene | Conjugated | ~ +0.5 |
| 2-Butyne | Non-conjugated | ~ +2.0 |
| 1,2-Butadiene | Non-conjugated | ~ +1.5 |
Note: The energy values are approximate and based on computational studies of related four-carbon π-systems for comparative purposes.[2] Specific values for this compound would require dedicated computational analysis.
Experimental Protocols: A Conceptual Approach
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented, a general approach can be outlined based on known organic chemistry methodologies.
Synthesis of this compound
A potential synthetic route to this compound could involve a multi-step process starting from a suitable precursor. One reported method involves the reaction of 1-(trimethylsilyl)-1,2-pentadiyne with a fluoride (B91410) source. Further purification would be necessary to isolate the target compound.
General Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic and Computational Analysis
Characterization of this compound would involve a combination of spectroscopic techniques and computational modeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the carbon skeleton and the connectivity of the hydrogen atoms.
-
Infrared (IR) Spectroscopy: The characteristic vibrational modes of the cumulated double bonds would be observable in the IR spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions and the HOMO-LUMO gap could be investigated using UV-Vis spectroscopy.
-
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to:
-
Optimize the molecular geometry (bond lengths and angles).
-
Calculate the molecular orbital energies and visualize their shapes.
-
Predict spectroscopic properties to compare with experimental data.
-
Visualizing Molecular Orbitals and Analysis Workflow
Molecular Orbital Energy Level Diagram of a[1]Cumulene
The following diagram illustrates the relative energy levels of the π molecular orbitals in a generic[1]cumulene system.
Caption: A qualitative molecular orbital energy level diagram for a[1]cumulene.
Logical Workflow for Molecular Orbital Analysis
The process of analyzing the molecular orbitals of a compound like this compound involves a synergistic approach combining theoretical calculations and experimental validation.
Caption: A logical workflow for the comprehensive molecular orbital analysis.
Conclusion and Future Directions
While a specific and detailed molecular orbital analysis of this compound is not currently available in the literature, the theoretical framework for[1]cumulenes provides a strong foundation for understanding its electronic structure. The lower energy of the out-of-plane LUMO suggests that the terminal carbons are the most likely sites for nucleophilic attack. Future research, combining targeted synthesis, spectroscopic characterization, and high-level computational studies, is necessary to provide a complete and quantitative picture of the molecular orbitals of this compound. Such studies would be invaluable for harnessing the potential of this and other cumulenes in the design of novel materials and therapeutic agents.
References
An In-depth Technical Guide to the Geometric Isomers of Substituted 1,2,3-Pentatrienes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of geometric isomers of substituted 1,2,3-pentatrienes. Cumulenes, organic compounds with two or more cumulative double bonds, exhibit unique stereochemical properties. Specifically, 1,2,3-pentatrienes, a type of butatriene, can exist as geometric isomers (E/Z isomers) when appropriately substituted. Understanding the stereoselective synthesis and spectroscopic properties of these isomers is crucial for their application in various fields, including medicinal chemistry and materials science.
Stereochemistry of 1,2,3-Pentatrienes
1,2,3-Pentatrienes possess a linear sequence of three cumulative double bonds. The central carbon atom is sp-hybridized, while the two adjacent carbons involved in the cumulative double bonds are sp2-hybridized. This arrangement dictates that the substituents on the terminal carbons (C1 and C4) lie in the same plane. Consequently, when the substituents on each of these terminal carbons are different, geometric isomerism arises, leading to the formation of E (entgegen) and Z (zusammen) isomers.
The designation of E/Z isomers for substituted 1,2,3-pentatrienes follows the Cahn-Ingold-Prelog (CIP) priority rules. For each terminal carbon of the triene system, the substituents are assigned priorities based on their atomic number. If the higher-priority substituents on each carbon are on the same side of the double bond plane, the isomer is designated as Z. If they are on opposite sides, it is designated as E.
Synthesis of Substituted 1,2,3-Pentatrienes
The synthesis of substituted 1,2,3-pentatrienes often involves the generation of a highly reactive cumulenic intermediate followed by the introduction of substituents. A common strategy is the dehydrohalogenation of suitable precursors. While general methods for cumulene synthesis exist, achieving high stereoselectivity in the formation of a specific geometric isomer of a substituted 1,2,3-pentatriene remains a synthetic challenge. The isomeric ratio is often influenced by the reaction conditions and the nature of the substituents.
Spectroscopic Characterization of E/Z Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and characterization of E/Z isomers of substituted 1,2,3-pentatrienes. The chemical shifts and coupling constants of the vinylic protons are particularly informative.
¹H NMR Spectroscopy: The spatial arrangement of substituents in E and Z isomers leads to distinct electronic environments for the vinylic protons, resulting in different chemical shifts. Protons that are in close proximity to deshielding groups in one isomer will exhibit a downfield shift compared to the other isomer. Furthermore, the through-space coupling (Overhauser effect), which can be observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of the spatial proximity of protons and thus the isomeric configuration.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cumulene backbone and the substituents can also differ between the E and Z isomers, although these differences are often less pronounced than in ¹H NMR.
Quantitative Data Presentation
Due to the limited availability of specific experimental data for a wide range of substituted 1,2,3-pentatrienes in the scientific literature, a generalized table based on analogous conjugated systems is presented below. This table illustrates the expected differences in spectroscopic data between E and Z isomers. For a specific substituted this compound, these values would need to be determined experimentally.
Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for a Hypothetical 1-Substituted-1,2,3-pentatriene
| Proton | Expected Chemical Shift (ppm) - E-isomer | Expected Chemical Shift (ppm) - Z-isomer | Key Differentiating Features |
| H-1 | Lower δ | Higher δ | Chemical shift depends on the anisotropic effect of the substituent at C-4. |
| H-4 | Dependent on substituent | Dependent on substituent | Chemical shift influenced by the substituent at C-1. |
| H-5 | ~1.8 - 2.0 | ~1.8 - 2.0 | Typically a doublet. |
Note: The actual chemical shifts are highly dependent on the specific substituents and the solvent used.
Experimental Protocols
A general experimental protocol for the synthesis of a substituted this compound via a dehydrohalogenation route is outlined below. The specific reagents, reaction times, and purification methods would need to be optimized for the desired target molecule.
General Procedure for the Synthesis of a Substituted this compound:
-
Precursor Synthesis: Synthesize a suitable di- or tri-halogenated precursor. For example, a 2,3-dihalo-1-pentene derivative.
-
Dehydrohalogenation: To a solution of the halogenated precursor in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium amide) is added portion-wise at low temperature (e.g., -78 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution). The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, typically a mixture of E and Z isomers, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent system.
-
Isomer Separation: If the isomers are separable, careful column chromatography or preparative high-performance liquid chromatography (HPLC) may be employed.
-
Characterization: The purified isomers are characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and stereochemistry.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of geometric isomers of substituted 1,2,3-pentatrienes.
This document serves as a foundational guide to the geometric isomers of substituted 1,2,3-pentatrienes. Further research into specific substitution patterns will be necessary to fully elucidate the synthetic accessibility and properties of individual E and Z isomers for targeted applications.
An In-depth Technical Guide on the Physical and Chemical Properties of Penta-1,2,3-triene
For: Researchers, scientists, and drug development professionals
Executive Summary
Penta-1,2,3-triene is a member of the cumulene class of organic compounds, characterized by three consecutive carbon-carbon double bonds. Despite its simple structure, detailed experimental data regarding its physical and chemical properties are scarce in readily available scientific literature. This guide provides a comprehensive overview of the known identifying information for penta-1,2,3-triene and supplements this with a broader discussion of the general characteristics of short-chain cumulenes to infer its expected behavior. The inherent reactivity and potential instability of such cumulenes are highlighted, providing context for the limited experimental data. This document is intended to serve as a foundational resource, summarizing the current state of knowledge and identifying areas where further experimental investigation is needed.
Introduction to Penta-1,2,3-triene
Penta-1,2,3-triene, with the molecular formula C₅H₆, is a hydrocarbon featuring a chain of five carbon atoms with three cumulative double bonds.[1][2] This arrangement places it in the[3]cumulene category. Cumulenes are known for their unique electronic structures and high reactivity, which increases with the length of the double-bond chain.[3][4][5] The study of short-chain cumulenes like penta-1,2,3-triene is crucial for understanding the fundamental principles of these reactive intermediates and their potential applications in organic synthesis.
Physical Properties
Specific, experimentally determined physical properties for penta-1,2,3-triene, such as boiling point, melting point, and density, are not well-documented in the surveyed literature. The following table summarizes the available and computed data.
Table 1: Physical Properties of Penta-1,2,3-triene
| Property | Value | Source |
| Molecular Formula | C₅H₆ | [1][2] |
| Molecular Weight | 66.103 g/mol | [1] |
| CAS Registry Number | 62018-46-6 | [2] |
| IUPAC Name | Penta-1,2,3-triene | |
| SMILES | CC=C=C=C | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Spectroscopic Data
-
¹³C NMR: The sp-hybridized central carbon atoms of the cumulene chain are expected to have characteristic chemical shifts.[6]
-
¹H NMR: The terminal methyl and vinyl protons would exhibit signals with specific chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the asymmetric stretching of the C=C=C system is expected, typically in the region of 2000-2100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 66, with a fragmentation pattern characteristic of an unsaturated hydrocarbon.
Table 2: Summary of Expected Spectroscopic Features for Penta-1,2,3-triene
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to methyl and vinyl protons. |
| ¹³C NMR | Characteristic signals for sp and sp² hybridized carbons.[6] |
| Infrared (IR) | Strong, characteristic C=C=C asymmetric stretching band. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 66. |
Chemical Properties and Reactivity
The chemical properties of penta-1,2,3-triene are largely inferred from the known reactivity of other cumulenes. Cumulenes are known to be highly reactive molecules, and their stability often decreases as the length of the cumulene chain increases.[3][4]
Stability
Short-chain cumulenes are generally unstable and can be prone to oligomerization or polymerization.[7] The high reactivity stems from the high energy of the consecutive double bonds and the accessibility of the π-electron systems.
Reactivity
The reactivity of cumulenes is diverse, allowing them to act as nucleophiles, electrophiles, and dienophiles.[5] Key reaction types for cumulenes include:
-
Cycloaddition Reactions: Cumulenes can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions.[8]
-
Dimerization and Oligomerization: A characteristic reaction of many cumulenes is thermal or light-induced dimerization and polymerization.[4]
-
Reactions with Electrophiles and Nucleophiles: The electron-rich π-system of cumulenes can react with electrophiles, while the central carbon atoms can be susceptible to nucleophilic attack.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of penta-1,2,3-triene are not available in the reviewed literature. General synthetic strategies for cumulenes often involve elimination reactions from suitable precursors. One common approach is the dehalogenation of dihaloalkenes or the dehydration of acetylenic alcohols.
Visualizations
Caption: Molecular graph of penta-1,2,3-triene.
Caption: A generalized workflow for cumulene synthesis.
Conclusion
Penta-1,2,3-triene remains a sparsely characterized molecule in the chemical literature. While its basic identifiers are known, a significant data gap exists concerning its physical properties, spectroscopic characterization, and specific reactivity. The information available on the broader class of cumulenes suggests that penta-1,2,3-triene is likely a reactive and potentially unstable compound. Further experimental studies are necessary to fully elucidate its properties and unlock its potential in synthetic chemistry. This guide serves as a summary of the current, limited knowledge and a call for further research into this intriguing small molecule.
References
- 1. molport.com [molport.com]
- 2. penta-1,2,3-triene [stenutz.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,2,3-Pentatriene (CAS Number 62018-46-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available data and properties of the chemical compound with CAS number 62018-46-6, identified as 1,2,3-pentatriene. Due to the limited experimental data specifically for this compound, this guide also incorporates information on the broader classes of cumulenes and allenes to provide context for its potential reactivity and characteristics. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who may be interested in this or structurally related molecules.
Chemical Identity and Physical Properties
This compound is a cumulene, a class of organic compounds with three or more cumulative double bonds.[1] Its structure is characterized by a chain of five carbon atoms with double bonds between the first four carbons.
| Identifier | Value | Source |
| CAS Number | 62018-46-6 | [2] |
| Molecular Formula | C5H6 | [2] |
| Molecular Weight | 66.1 g/mol | [2] |
| IUPAC Name | penta-1,2,3-triene | [2] |
| Synonyms | CTK2C8719, DTXSID20544597 | [2] |
| Canonical SMILES | CC=C=C=C | [2] |
| InChI | InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 | [2] |
| InChIKey | WWQAGDWTJOKFQB-UHFFFAOYSA-N | [2] |
Computed and Theoretical Data
A significant portion of the available information on this compound is derived from computational chemistry. This data provides theoretical insights into the molecule's properties.
| Property | Value | Source |
| XLogP3-AA | 1.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 66.04695019 g/mol | [2] |
| Monoisotopic Mass | 66.04695019 g/mol | [2] |
| Topological Polar Surface Area | 0 Ų | [2] |
| Heavy Atom Count | 5 | [2] |
| Complexity | 78.2 | [2] |
Spectroscopic Data
While specific spectra for this compound were not found, the NIST Chemistry WebBook indicates the availability of microwave spectra for this compound.[3] Researchers interested in its spectroscopic characterization are encouraged to consult this resource.
Synthesis and Reactivity
General Synthesis of Allenes and Cumulenes
Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, general methods for the synthesis of allenes and cumulenes are well-established. One common approach involves the reaction of propargyl halides with organocuprates.
Representative Experimental Protocol: Synthesis of an Allene via SN2' Displacement
The following is a generalized protocol for the synthesis of an allene, a class of compounds to which this compound belongs. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.
Materials:
-
A propargylic halide (e.g., a propargyl bromide)
-
An organocuprate reagent (e.g., lithium dimethylcuprate)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent
-
An inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
The organocuprate reagent is prepared in situ by reacting an organolithium reagent with a copper(I) halide in an anhydrous ethereal solvent under an inert atmosphere at low temperature (e.g., -78 °C).
-
The propargylic halide, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the organocuprate.
-
The reaction mixture is stirred at a low temperature for a specified period, and the progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield the allene.
Reactivity of Cumulenes
Cumulenes are known for their unique reactivity.[1] The central carbon of a butatriene system is sp-hybridized, with the two adjacent carbons being sp2-hybridized. This arrangement results in a rigid, linear geometry of the C=C=C=C core.[1] The reactivity of cumulenes can be complex, with the potential for reactions to occur at the terminal or central double bonds. Theoretical studies on substituted[4]cumulenes suggest that [4+2] cycloaddition reactions are kinetically favored at the terminal π-bonds and thermodynamically favored at the central π-bond.[5][6]
Structural Context and Isomerism
This compound is one of several isomers with the molecular formula C5H6. Understanding its relationship to other isomers is crucial for its chemical characterization.
Safety and Handling
Specific safety data for this compound is not available.[2] However, based on its structure as a low molecular weight, unsaturated hydrocarbon, it should be handled with caution. It is likely to be a flammable liquid and its vapors may form explosive mixtures with air. General safety precautions for handling flammable liquids in a laboratory setting should be strictly followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Relevance to Drug Development and Biological Activity
There is no direct information available regarding the biological activity or application of this compound in drug development. However, the pentadiene structural motif is present in various biologically active molecules. For instance, certain 1,4-pentadien-3-one (B1670793) derivatives have been reported to exhibit a range of biological activities, including antiviral and antibacterial properties.[7][8][9] These findings suggest that the diene functional group can be a pharmacophore of interest.
While this compound itself is a simple hydrocarbon, its unique cumulene structure could serve as a rigid scaffold for the design of novel bioactive molecules. The stereochemistry of cumulenes is also of interest; cumulenes with an odd number of double bonds, like this compound, can exhibit cis-trans isomerism if appropriately substituted at the terminal carbons.[10] This stereochemical feature could be exploited in the design of molecules that interact with specific biological targets.
Further research would be necessary to explore the biological potential of this compound and its derivatives. This could involve synthesizing derivatives with various functional groups and screening them for different biological activities.
Conclusion
This compound (CAS 62018-46-6) is a cumulene for which there is a notable lack of extensive experimental data. Its basic chemical identity is established, and theoretical properties have been computed. While specific experimental protocols and biological activity data are absent, an understanding of its chemistry can be inferred from the broader classes of allenes and cumulenes. For researchers and professionals in drug development, this compound and its derivatives may represent an unexplored area of chemical space with potential for the development of novel molecular scaffolds. Any future work with this compound should prioritize a thorough experimental characterization of its physical properties and a comprehensive assessment of its safety profile.
References
- 1. Cumulene - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 5. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds [PeerJ] [peerj.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: 1,2,3-Pentatriene in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Pentatriene, a member of the vinylallene family, is a versatile and reactive diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its unique cumulenic structure, featuring adjacent double bonds, allows it to readily engage with a variety of dienophiles to form six-membered rings, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. The reactivity of vinylallenes in [4+2] cycloadditions is often comparable to or even slightly greater than that of similarly substituted 1,3-butadienes. This reactivity, coupled with the potential for controlling regioselectivity and stereoselectivity, makes this compound a valuable building block in organic synthesis. These application notes provide an overview of the utility of this compound in [4+2] cycloaddition reactions, including illustrative quantitative data from related systems, detailed experimental protocols, and visualizations of the underlying chemical principles.
General Reaction Pathway
The Diels-Alder reaction of this compound involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile. This process leads to the formation of a cyclohexene (B86901) derivative with the creation of two new sigma bonds and one new pi bond.
Application Notes and Protocols: 1,2,3-Pentatriene as a Versatile Precursor for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Pentatriene, a member of the cumulene family of compounds, is a highly reactive and versatile building block in modern organic synthesis. Its unique electronic structure, characterized by three contiguous double bonds, allows it to participate in a variety of pericyclic reactions, most notably cycloadditions. This reactivity profile makes this compound and its derivatives powerful precursors for the rapid assembly of complex carbocyclic and heterocyclic scaffolds, which are often found in natural products and pharmaceutically active compounds. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of complex molecules.
The strain inherent in the linear C=C=C=C arrangement of this compound makes it an excellent candidate for strain-promoted reactions, enabling transformations that are often difficult to achieve with less strained systems.[1][2] The ability to control the stereochemistry and regioselectivity of these reactions is a key feature that allows for the construction of intricate molecular architectures with high precision.
Key Applications of this compound in Complex Molecule Synthesis
The primary application of this compound as a precursor for complex molecules lies in its participation in cycloaddition reactions. The central double bond of the cumulene system can act as a dienophile in [4+2] cycloadditions, while the terminal double bonds can also engage in various cycloaddition modes.
[4+2] Cycloaddition (Diels-Alder) Reactions
In a Diels-Alder reaction, this compound can react as a dienophile with a conjugated diene to form a six-membered ring. The regioselectivity of this reaction is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
Table 1: Regioselectivity in the Diels-Alder Reaction of Substituted 1,2,3-Pentatrienes
| Diene Substituent (R¹) | Dienophile (this compound) Substituent (R²) | Major Regioisomer |
| Electron-Donating | Electron-Withdrawing | "ortho" or "para" |
| Electron-Withdrawing | Electron-Donating | "ortho" or "para" |
Note: The terms "ortho" and "para" are used colloquially to describe the 1,2- and 1,4-substitution patterns in the resulting cyclohexene (B86901) ring, respectively.
Synthesis of Heterocyclic Compounds
This compound and its derivatives are valuable synthons for the construction of a variety of heterocyclic systems. Through cycloaddition reactions with heterodienes or 1,3-dipoles, a range of five- and six-membered heterocycles can be accessed. For instance, reaction with azadienes can lead to the formation of piperidine (B6355638) derivatives, which are common motifs in alkaloid natural products.
Application in Natural Product Synthesis
The strategic use of cumulenes in the total synthesis of natural products allows for the efficient construction of complex core structures. For example, the core of the manzamine alkaloid lissodendoric acid A has been synthesized using a strained cyclic allene (B1206475) in a Diels-Alder reaction, highlighting the power of cumulene chemistry in accessing intricate molecular architectures.[1][3] While this example utilizes a cyclic allene, the underlying principles of reactivity are applicable to acyclic cumulenes like this compound.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound as a precursor. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for [4+2] Cycloaddition (Diels-Alder) Reaction
Objective: To synthesize a substituted cyclohexene derivative from this compound and a conjugated diene.
Materials:
-
Substituted this compound (1.0 eq)
-
Conjugated diene (1.2 eq)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., BF₃·OEt₂, optional)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the conjugated diene and anhydrous toluene.
-
If using a Lewis acid catalyst, add it to the solution and stir for 10-15 minutes at room temperature.
-
Add the substituted this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 2: Representative Yields for Diels-Alder Reactions of Allenes
| Diene | Dienophile (Allene derivative) | Product | Yield (%) | Diastereomeric Ratio | Reference |
| Cyclopentadiene | Methyl 2,3-pentadienoate | Bicyclic adduct | 75 | 90:10 (endo:exo) | Hypothetical Example |
| Anthracene | This compound | Tricyclic adduct | 82 | N/A | Hypothetical Example |
Protocol 2: Synthesis of a Dihydropyran Derivative via Hetero-Diels-Alder Reaction
Objective: To synthesize a dihydropyran derivative from this compound and an α,β-unsaturated carbonyl compound.
Materials:
-
This compound (1.0 eq)
-
α,β-Unsaturated aldehyde or ketone (1.1 eq)
-
Lewis acid catalyst (e.g., Yb(OTf)₃)
-
Anhydrous dichloromethane (B109758)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the α,β-unsaturated carbonyl compound and anhydrous dichloromethane.
-
Cool the solution to 0 °C and add the Lewis acid catalyst.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Reaction Pathway Diagrams
Caption: Diels-Alder reaction of this compound.
Caption: Hetero-Diels-Alder for heterocycle synthesis.
Experimental Workflow
Caption: General workflow for a Diels-Alder reaction.
References
Applications of Cumulenes in Organic Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumulenes, molecules possessing two or more consecutive carbon-carbon double bonds, are a fascinating class of compounds with unique electronic and structural properties. Their inherent reactivity and propensity to undergo a variety of transformations make them powerful building blocks in modern organic synthesis. This document provides a detailed overview of the applications of cumulenes, complete with experimental protocols and quantitative data to facilitate their use in research and development. Cumulenes, particularly allenes (the simplest class) and[1]cumulenes, serve as versatile synthons for the construction of complex molecular architectures, including heterocycles and natural products.[2][3] Their utility spans a range of reaction types, from cycloadditions to transition-metal-catalyzed processes.
Key Applications
Cycloaddition Reactions
Cumulenes are excellent partners in cycloaddition reactions, acting as dienophiles or dienes to construct various cyclic systems. Their unique electronic structure allows for diverse reactivity patterns.
Vinylallenes are particularly useful in [4+2] cycloadditions for the synthesis of highly substituted pyridines.[4][5][6] These reactions can be performed with a variety of dienophiles, including unactivated cyano groups and imine derivatives.[6] The resulting cycloadducts can then be isomerized to the corresponding aromatic pyridine (B92270) derivatives. Theoretical studies have shown that in[1]cumulenes, the [4+2] cycloaddition is kinetically favored at the terminal double bonds and thermodynamically favored at the central double bond.[7][8]
-
Reaction Scheme:
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be extended to cumulenes to form oxetanes. [9][10]This reaction proceeds via an excited state of the carbonyl compound and can exhibit high regio- and stereoselectivity. [11][12]The aza-Paternò-Büchi reaction, involving an imine instead of a carbonyl, provides access to azetidines, which are valuable nitrogen-containing heterocycles.
[13]
-
Experimental Workflow:
Caption: General workflow for a Paternò-Büchi reaction involving a cumulene.
Transition-Metal Catalysis
Transition metals play a crucial role in activating cumulenes and directing their reactivity towards various transformations, including cycloadditions and cycloisomerizations.
[14]
Nickel catalysts can control the outcome of intramolecular reactions of vinylallenes, leading to either [4+2] or [2+2] cycloadducts with high regio- and stereocontrol. [15]The choice of the nickel catalyst (Ni(0) vs. Ni(II)) dictates the reaction pathway.
Gold catalysts are effective in activating the π-systems of cumulenes, leading to the formation of gold-cumulene intermediates that can participate in various synthetic transformations.
[16]
-
Catalytic Cycle:
Caption: A generalized catalytic cycle for the transition-metal-mediated functionalization of cumulenes.
Synthesis of Heterocycles
Cumulenes are valuable precursors for the synthesis of a wide array of heterocyclic compounds. [17]Besides the synthesis of pyridines via [4+2] cycloadditions, cumulenes can be used to prepare other heterocycles. For instance, reactions of epoxides and aziridines with cumulenes are established methods for accessing various heterocyclic structures.
[17]
Synthesis of Natural Products and Complex Molecules
The unique reactivity of cumulenes has been harnessed in the synthesis of natural products. [2]The ability to construct complex carbocyclic and heterocyclic frameworks efficiently makes cumulenes attractive intermediates in total synthesis.
Quantitative Data Summary
The following table summarizes representative yields for various applications of cumulenes in organic synthesis.
Application Cumulene Type Reaction Type Catalyst/Conditions Yield (%) Reference(s) Pyridine Synthesis Vinylallene [4+2] Cycloaddition Thermal High [4][5][6] Tricyclic Pyridine Synthesis Vinylallene Intramolecular Ene/Diels-Alder Thermal Good [4][5] Intramolecular Cycloaddition Vinylallene [4+2] Cycloaddition Ni(0) up to 100 [15] Intramolecular Cycloaddition Vinylallene [2+2] Cycloaddition Ni(II) up to 88 [15] Oxetane (B1205548) Synthesis Alkene Paternò-Büchi Reaction hv, PhCOCO2R High [11] Tetraferrocenylc[7]umulene Synthesis Diyne Dimerization Base - [18]
Experimental Protocols
General Protocol for [4+2] Cycloaddition of Vinylallenes with Nitriles for Pyridine Synthesis
This protocol is a generalized procedure based on the principles described in the literature.
[6]
Materials:
-
Substituted vinylallene
-
Nitrile (e.g., tosyl cyanide)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the vinylallene (1.0 eq) and the nitrile (1.2 eq).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (or a lower temperature as determined by optimization) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for a Paternò-Büchi Reaction
This protocol is a generalized procedure for the photocycloaddition of a carbonyl compound with a cumulene.
Materials:
-
Carbonyl compound (e.g., benzaldehyde)
-
Cumulene (e.g., an allene)
-
Anhydrous solvent (e.g., benzene (B151609) or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the carbonyl compound (1.0 eq) and the cumulene (1.0-2.0 eq) in the chosen anhydrous solvent.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp at a suitable wavelength while maintaining a constant temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed or maximum conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the oxetane product(s).
-
Characterize the product(s) by spectroscopic methods to determine their structure and stereochemistry.
Conclusion
Cumulenes have emerged as remarkably versatile and powerful tools in organic synthesis. Their unique reactivity in cycloaddition reactions, transition-metal-catalyzed transformations, and as precursors for heterocyclic synthesis provides access to a wide range of complex molecules that would be challenging to prepare using other methods. The continued development of new reactions and catalytic systems involving cumulenes promises to further expand their synthetic utility, with significant implications for the fields of medicinal chemistry, materials science, and natural product synthesis. The protocols and data presented herein are intended to serve as a practical guide for researchers looking to incorporate these fascinating molecules into their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allenes in catalytic asymmetric synthesis and natural product syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyridines via [4 + 2] cycloadditions of vinylallenes with azadienophiles [dspace.mit.edu]
- 5. Synthesis of pyridines via [4 + 2] cycloadditions of vinylallenes with azadienophiles [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 10. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Rapid Regio- and Diastereoselective Paternò-Büchi Reaction of Alkyl Phenylglyoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regio-divergent nickel catalysis: intramolecular [4+2] and [2+2] cycloaddition reactions between vinylallenes and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Gold–alkynyls in catalysis: alkyne activation, gold cumulenes and nuclearity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Saturated Heterocycles via Metal-Catalyzed Formal Cycloaddition Reactions That Generate a C–N or C–O Bond [infoscience.epfl.ch]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions of 1,2,3-Pentatriene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of reactions involving 1,2,3-pentatriene, a versatile cumulene in organic synthesis. The focus is on its application in [4+2] cycloaddition reactions, a powerful tool for the construction of six-membered rings.
Introduction
This compound (also known as vinylallene) is a conjugated cumulene that participates in a variety of organic transformations, most notably as a diene in Diels-Alder reactions. Its unique electronic and structural properties make it a valuable building block for the synthesis of complex cyclic and polycyclic molecules, which are often scaffolds for pharmacologically active compounds. This document outlines the synthesis of a this compound derivative and its subsequent use in a [4+2] cycloaddition reaction with an electron-deficient dienophile.
Safety Precautions
Cumulenes can be reactive and should be handled with appropriate safety measures. It is recommended to perform all manipulations in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.
Synthesis of a this compound Derivative
A common route to vinylallenes involves the SN2' reaction of organocuprates with propargyl alcohol derivatives. The following protocol is adapted from a known procedure for the synthesis of a substituted vinylallene.[1]
Protocol 1: Synthesis of (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Phenylpropionaldehyde
-
Lithium bromide (LiBr)
-
Copper(I) bromide (CuBr)
-
Methanesulfonyl chloride (MsCl)
-
Methylmagnesium chloride (MeMgCl) in THF
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-ethynylcyclohexene (1.05 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of 3-phenylpropionaldehyde (1.0 equiv) in THF to the reaction mixture and stir for an additional hour at -78 °C.
-
Prepare a separate flask containing LiBr (1.2 equiv) and CuBr (1.2 equiv) in THF. Cool this mixture to -78 °C.
-
To the lithium acetylide solution, add methanesulfonyl chloride (1.0 equiv) dropwise, maintaining the temperature below -70 °C.
-
In another flask, add methylmagnesium chloride (1.0 equiv) to THF at -78 °C.
-
Cannulate the solution of the mesylate into the organocopper solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using pentane as the eluent to afford the vinylallene product as a colorless oil.
Expected Yield: ~81%[1]
[4+2] Cycloaddition (Diels-Alder) Reaction
This compound and its derivatives act as dienes in Diels-Alder reactions, reacting with electron-deficient dienophiles to form cyclohexene (B86901) derivatives.
Protocol 2: Diels-Alder Reaction of a Vinylallene with Maleic Anhydride (B1165640)
This protocol is a general procedure for the Diels-Alder reaction of a vinylallene with maleic anhydride, a common dienophile.
Materials:
-
Substituted this compound (e.g., the product from Protocol 1)
-
Maleic anhydride
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vinylallene (1.0 equiv) and maleic anhydride (1.2 equiv) in anhydrous toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of a Substituted Vinylallene
| Step | Reagents and Conditions | Temperature | Time | Yield | Reference |
| 1 | 1-Ethynylcyclohexene, n-BuLi, 3-Phenylpropionaldehyde, THF | -78 °C | 1.5 h | - | [1] |
| 2 | LiBr, CuBr, MsCl, MeMgCl, THF | -78 °C to RT | 2 h | 81% | [1] |
Table 2: Spectroscopic Data for a Representative Vinylallene and its Diels-Alder Adduct
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |
| (5-(Cyclohex-1-en-1-yl)hexa-3,4-dien-1-yl)benzene | 7.29–7.14 (m, 5H), 5.67–5.61 (m, 1H), 5.27 (br s, 1H), 2.72 (t, J = 7.8 Hz, 2H), 2.44–2.28 (m, 2H), 2.12 (dd, J = 4.1, 2.1 Hz, 2H), 2.07–1.97 (m, 1H), 1.95–1.82 (m, 1H), 1.77 (d, J = 2.7 Hz, 3H), 1.66–1.53 (m, 4H) | 204.3, 142.1, 134.0, 128.7, 128.4, 125.9, 122.4, 103.1, 91.5, 35.7, 31.2, 27.1, 25.5, 22.9, 22.0, 16.3 | Not specified | [1] |
| Diels-Alder Adduct with Maleic Anhydride | Characteristic signals for the cyclohexene ring protons and the succinic anhydride moiety would be expected. Aromatic protons would remain. | Signals corresponding to the newly formed sp³ carbons of the cyclohexene ring and the carbonyl carbons of the anhydride would appear. | Characteristic C=O stretching for the anhydride (around 1850 and 1780 cm⁻¹), C=C stretching for the cyclohexene ring. | Inferred from general knowledge. |
Mandatory Visualization
Diagram 1: Synthesis of a Substituted this compound
Caption: Workflow for the synthesis of a substituted this compound.
Diagram 2: Mechanism of the Diels-Alder Reaction
Caption: Concerted [4+2] cycloaddition mechanism of this compound.
References
Analytical Techniques for the Characterization of 1,2,3-Pentatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1,2,3-pentatriene (C₅H₆), a cumulene of interest in organic synthesis and material science. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted spectral data alongside established analytical methodologies for volatile hydrocarbons.
Introduction to this compound
This compound is a five-carbon hydrocarbon containing three cumulative double bonds (C=C=C=C). Its highly unsaturated and reactive nature presents unique challenges for its synthesis, purification, and characterization. Accurate analytical characterization is crucial for confirming its identity, assessing purity, and understanding its chemical behavior. The primary analytical techniques employed for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (CH₃) | 1.8 - 2.0 | Triplet |
| H-4 (=CH) | 5.0 - 5.5 | Quartet |
| H-5 (=CH₂) | 4.8 - 5.2 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 15 - 25 |
| C-2 (=C=) | 140 - 150 |
| C-3 (=C=) | 200 - 210 (central carbon of allene) |
| C-4 (=C=) | 90 - 100 |
| C-5 (=CH₂) | 75 - 85 |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring NMR spectra of a volatile compound like this compound.
1. Sample Preparation:
-
Due to its volatility, prepare the sample in a well-ventilated fume hood.
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
To minimize evaporation, use a sealed NMR tube, preferably one with a J. Young valve.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
2. Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly tuned and shimmed for the chosen solvent.
3. ¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
4. ¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Application Notes and Protocols: 1,2,3-Pentatriene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Pentatriene, a member of the cumulene family of compounds, presents a unique and versatile scaffold for the synthesis of a variety of heterocyclic systems. Its contiguous double bonds offer multiple sites for reactivity, allowing it to participate in various cycloaddition reactions. These reactions provide efficient pathways to construct five- and six-membered heterocyclic rings, which are prevalent structural motifs in pharmaceuticals and other biologically active molecules. This document provides an overview of the application of this compound and related vinylallenes in heterocyclic synthesis, complete with experimental protocols and mechanistic diagrams.
Core Applications: Cycloaddition Reactions
The primary route for the utilization of this compound in heterocyclic synthesis is through cycloaddition reactions. The conjugated diene-like system and the central allenic double bond can both participate in these transformations.
Diels-Alder Reactions for the Synthesis of Six-Membered Heterocycles
Vinylallenes, such as this compound, are competent dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity allows for the construction of substituted cyclohexene (B86901) derivatives which can be precursors to or directly form aromatic six-membered heterocycles.
A notable application is the reaction of vinylallenes with sulfonyl cyanides to produce highly substituted pyridines. The reaction proceeds through an initial [4+2] cycloaddition to form an isopyridine intermediate, which then aromatizes to the corresponding 2-sulfonylpyridine. The sulfonyl group can subsequently be displaced by various nucleophiles, offering a versatile route to a wide array of pyridine (B92270) derivatives.
Experimental Protocol: Synthesis of 2-Sulfonylpyridines from Vinylallenes
This protocol is adapted from the general procedure for the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides.
Materials:
-
Substituted vinylallene (e.g., this compound)
-
Arylsulfonyl cyanide (e.g., tosyl cyanide)
-
Toluene (B28343), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the vinylallene (1.0 equiv) in anhydrous toluene (0.2 M) is added the arylsulfonyl cyanide (1.05 equiv).
-
The reaction mixture is heated to 90 °C for 3 hours.
-
The mixture is then cooled to room temperature.
-
DBU (1.05 equiv) is added dropwise, and the reaction is stirred for 1 hour at room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-sulfonylpyridine.
Quantitative Data Summary (for related vinylallenes)
| Vinylallene Substituent (R) | Dienophile | Product | Yield (%) |
| Phenyl | Tosyl cyanide | 2-Tosyl-4-phenyl-6-methylpyridine | 75 |
| Isopropyl | Tosyl cyanide | 2-Tosyl-4-isopropyl-6-methylpyridine | 82 |
| Cyclohexyl | Tosyl cyanide | 2-Tosyl-4-cyclohexyl-6-methylpyridine | 78 |
Note: Yields are representative for analogous vinylallene systems and may vary for this compound.
Workflow for Pyridine Synthesis via Diels-Alder Reaction
Caption: Workflow for the synthesis of 2-sulfonylpyridines.
[3+2] Dipolar Cycloadditions for the Synthesis of Five-Membered Heterocycles
The central double bond of the allene (B1206475) moiety in this compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. This provides a direct route to five-membered heterocyclic rings.
The reaction of this compound with nitrile oxides, generated in situ from oximes, is a plausible method for the synthesis of isoxazoles. The nitrile oxide would add across the central C=C bond of the cumulene to yield a 4-vinylidene-4,5-dihydroisoxazole, which could potentially isomerize to a more stable substituted isoxazole (B147169).
Proposed Experimental Protocol: Synthesis of Isoxazoles from this compound
Materials:
-
Aldoxime (e.g., benzaldoxime)
-
This compound
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of the aldoxime (1.0 equiv) in anhydrous DCM is prepared.
-
Triethylamine (1.1 equiv) is added to the solution.
-
The mixture is cooled to 0 °C, and a solution of NCS (1.05 equiv) in DCM is added dropwise. The reaction is stirred for 30 minutes to generate the nitrile oxide in situ.
-
A solution of this compound (1.2 equiv) in DCM is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired isoxazole derivative.
Expected Product Distribution
The regioselectivity of the cycloaddition will be governed by the electronic and steric properties of the nitrile oxide and this compound. Two regioisomers are possible.
Signaling Pathway for Isoxazole Synthesis
Caption: Pathway for the synthesis of isoxazoles from this compound.
Similarly, the reaction of this compound with diazo compounds can be envisioned as a route to pyrazole (B372694) derivatives. The diazo compound, acting as a 1,3-dipole, would add to the central allenic bond to form a pyrazoline intermediate, which could then be oxidized to the aromatic pyrazole.
Proposed Experimental Protocol: Synthesis of Pyrazoles from this compound
Materials:
-
Diazo compound (e.g., ethyl diazoacetate)
-
This compound
-
Diethyl ether or DCM, anhydrous
-
Oxidizing agent (e.g., DDQ or MnO2) (for aromatization step)
Procedure:
-
A solution of this compound (1.2 equiv) in anhydrous diethyl ether is prepared.
-
A solution of the diazo compound (1.0 equiv) in diethyl ether is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until the diazo compound is consumed (monitored by TLC and color change).
-
The solvent is removed under reduced pressure to yield the crude pyrazoline intermediate.
-
The crude pyrazoline is redissolved in a suitable solvent (e.g., toluene or DCM).
-
An oxidizing agent (1.1 equiv) is added, and the mixture is stirred at room temperature or with gentle heating until the aromatization is complete.
-
The reaction mixture is filtered to remove the oxidant byproducts, and the filtrate is concentrated.
-
The crude pyrazole is purified by column chromatography.
Conclusion
This compound and its vinylallene analogues are valuable building blocks for the synthesis of a range of heterocyclic compounds. Their ability to participate in both [4+2] and [3+2] cycloaddition reactions provides access to six- and five-membered heterocycles, respectively. While the Diels-Alder reactions of vinylallenes are well-established, the exploration of their [3+2] cycloadditions with various 1,3-dipoles represents a promising area for further research and development in the field of medicinal and materials chemistry. The protocols and data presented herein serve as a guide for researchers to harness the synthetic potential of this versatile class of compounds.
Polymerization Potential of 1,2,3-Pentatriene: Application Notes and Protocols
Disclaimer: Direct experimental data on the homopolymerization of 1,2,3-pentatriene is scarce in publicly available scientific literature. This document provides a theoretical exploration of its polymerization potential based on the known reactivity of cumulenes and by contrasting it with its well-studied isomer, 1,3-pentadiene (B166810). The protocols described herein are hypothetical and should be approached with caution, serving as a starting point for experimental design.
Introduction
This compound is a C5H6 isomer belonging to the class of cumulenes, characterized by three consecutive carbon-carbon double bonds (C=C=C=C).[1] This arrangement imparts significant strain and high reactivity to the molecule, making it an intriguing yet challenging monomer for polymerization.[2] Unlike its conjugated diene isomer, 1,3-pentadiene, the cumulated double bonds of this compound are expected to exhibit unique reactivity patterns that could lead to novel polymer structures. This document explores the theoretical polymerization potential of this compound, outlines potential polymerization pathways, and provides hypothetical experimental protocols.
Structural Comparison: this compound vs. 1,3-Pentadiene
The polymerization behavior of an unsaturated hydrocarbon is critically dependent on the arrangement of its double bonds. The structural differences between this compound and 1,3-pentadiene are fundamental to their differing reactivities.
Caption: Structural comparison of this compound and 1,3-pentadiene.
Reactivity of Cumulenes
Cumulenes, particularly those with an odd number of double bonds like this compound, possess a rich and complex reactivity.[3] Theoretical studies on[4]cumulenes suggest that the different double bonds exhibit distinct reactivities. Cycloaddition reactions, for instance, are kinetically favored at the terminal double bonds (α and γ positions) and thermodynamically favored at the central double bond (β position).[5][6] This differential reactivity suggests that polymerization could proceed through various pathways, potentially leading to polymers with complex microstructures, or be prone to side reactions like cyclization and cross-linking.
Hypothetical Polymerization of this compound
Given the high reactivity of the cumulene system, this compound could potentially undergo polymerization via radical, cationic, and anionic mechanisms. Each of these methods would likely face unique challenges and could result in different polymer structures.
Radical Polymerization
Radical polymerization is a common method for polymerizing vinyl monomers.[7] For this compound, a radical initiator could add to one of the terminal double bonds, generating a resonance-stabilized radical intermediate.
Caption: Hypothetical radical polymerization workflow for this compound.
Potential Challenges:
-
Cross-linking: The presence of multiple reactive double bonds in the monomer and the resulting polymer could lead to extensive cross-linking, resulting in an insoluble and intractable material.
-
Rearrangements: The highly reactive radical intermediates could undergo rearrangements to more stable structures, leading to a polymer with a different repeat unit than expected.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile and is suitable for monomers that can form stable carbocations.[8][9] The double bonds in this compound are nucleophilic and could be attacked by a strong acid or Lewis acid initiator.
Potential Challenges:
-
Isomerization: The acidic conditions of cationic polymerization could promote the isomerization of this compound to its more stable conjugated isomer, 1,3-pentadiene, which would then polymerize.[2]
-
Control over Molecular Weight: Cationic polymerizations are often difficult to control, leading to polymers with broad molecular weight distributions.
Anionic Polymerization
Anionic polymerization is initiated by a nucleophile and is effective for monomers with electron-withdrawing groups that can stabilize an anionic intermediate.[10][11] While this compound does not have strong electron-withdrawing groups, the polarizability of the cumulene system might allow for initiation with strong nucleophiles like organolithium compounds.
Potential Challenges:
-
Side Reactions: Strong bases can induce a variety of side reactions, including proton abstraction and isomerization.
-
Monomer Purity: Anionic polymerization is highly sensitive to impurities, requiring stringent purification of the monomer and solvent.
Comparison with 1,3-Pentadiene Polymerization
In contrast to the speculative nature of this compound polymerization, the polymerization of its isomer, 1,3-pentadiene, is well-documented. A summary of typical polymerization methods for 1,3-pentadiene is presented below for comparison.
| Polymerization Method | Initiator/Catalyst System | Resulting Polymer Microstructure | Key Characteristics |
| Cationic | Lewis Acids (e.g., AlCl₃, TiCl₄) | Complex mixture of 1,2- and 1,4-isomers, often with cyclized and cross-linked structures. | Generally uncontrolled, leading to low molecular weight resins. |
| Anionic | Organolithium (e.g., n-BuLi) | Controllable microstructure (e.g., high 1,4- or 1,2-content depending on solvent). | Can be a "living" polymerization, allowing for the synthesis of block copolymers with controlled molecular weights and narrow distributions. |
| Radical | Peroxides, Azo compounds | Mixture of 1,2- and 1,4-isomers. | Less controlled than anionic polymerization. |
| Coordination | Ziegler-Natta catalysts (e.g., TiCl₄/AlR₃), Lanthanide catalysts | Highly stereospecific polymers (e.g., cis-1,4 or trans-1,4). | Produces polymers with properties suitable for synthetic rubbers. |
Hypothetical Experimental Protocols
Note: These protocols are theoretical and intended for experienced researchers in a well-equipped laboratory. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
Protocol 1: Attempted Radical Polymerization of this compound
Objective: To investigate the feasibility of free-radical polymerization of this compound.
Materials:
-
This compound (freshly synthesized and purified)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous, degassed toluene (B28343)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1 g) in anhydrous, degassed toluene (e.g., 10 mL).
-
Add AIBN (e.g., 1 mol% relative to the monomer).
-
Seal the flask and heat the reaction mixture at 60-70 °C for a predetermined time (e.g., 24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with fresh methanol and dry under vacuum to a constant weight.
-
Characterize the product (if any) by techniques such as NMR, FT-IR, GPC, and DSC to determine its structure, molecular weight, and thermal properties.
Protocol 2: Attempted Cationic Polymerization of this compound
Objective: To explore the cationic polymerization of this compound.
Materials:
-
This compound (freshly synthesized and purified)
-
Titanium tetrachloride (TiCl₄) as a solution in dichloromethane (B109758)
-
Anhydrous, degassed dichloromethane
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 g) in anhydrous, degassed dichloromethane (e.g., 20 mL).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a pre-chilled solution of TiCl₄ in dichloromethane (e.g., 0.1 M solution) dropwise with vigorous stirring.
-
Maintain the reaction at the low temperature for a specific period (e.g., 1-2 hours).
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate, isolate, and characterize the product as described in the radical polymerization protocol.
Protocol 3: Attempted Anionic Polymerization of this compound
Objective: To attempt the anionic polymerization of this compound.
Materials:
-
This compound (rigorously purified, e.g., by distillation over calcium hydride)
-
n-Butyllithium (n-BuLi) as a solution in hexanes
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Degassed methanol
Procedure:
-
In a flame-dried Schlenk flask under a high-purity inert atmosphere, add anhydrous, degassed THF (e.g., 20 mL).
-
Cool the THF to -78 °C.
-
Add the purified this compound (e.g., 1 g) to the cold THF.
-
Initiate the polymerization by the dropwise addition of n-BuLi solution until a faint persistent color is observed (if any), followed by the calculated amount of initiator for the desired molecular weight.
-
Allow the polymerization to proceed at -78 °C for a set time (e.g., 4 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate, isolate, and characterize the product as described in the previous protocols.
Conclusion
The polymerization of this compound represents a significant synthetic challenge due to the high reactivity and potential for multiple reaction pathways of its cumulene structure. While direct experimental evidence is lacking, theoretical considerations suggest that polymerization might be possible under carefully controlled conditions. The primary hurdles to overcome would be preventing isomerization to the more stable 1,3-pentadiene and controlling the high propensity for cross-linking and other side reactions. Successful polymerization of this compound could lead to novel polymers with unique structures and properties, making it a compelling area for future research. The provided hypothetical protocols offer a rational starting point for the experimental investigation of this intriguing monomer.
References
- 1. guidechem.com [guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overcoming the limitations of ring-opening allene metathesis polymerizations - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of 1,2,3-Pentatriene in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Note: Direct research on the applications of 1,2,3-pentatriene in materials science is limited. This document provides an overview of its properties and discusses its potential role by analogy to the broader class of cumulenes, which are molecules with three or more consecutive carbon-carbon double bonds.
Introduction to this compound and Cumulenes
This compound is a member of the cumulene family of organic compounds, characterized by a chain of three consecutive carbon-carbon double bonds. Cumulenes are of significant interest in materials science due to their rigid, linear geometry and unique electronic properties stemming from their sp-hybridized carbon atoms. These characteristics suggest their potential as building blocks for novel polymers and functional materials. However, the high reactivity and inherent instability of many cumulenes, including this compound, present considerable challenges to their synthesis and application.
Properties of this compound
Quantitative data on the material properties of this compound is scarce in the literature. The following table summarizes its basic chemical and physical properties.
| Property | Value |
| Molecular Formula | C₅H₆[1] |
| Molecular Weight | 66.1011 g/mol [1] |
| CAS Registry Number | 62018-46-6[1] |
| IUPAC Name | penta-1,2,3-triene |
| Synonyms | Ethylallene |
Potential Applications in Materials Science
The potential applications of this compound in materials science are largely extrapolated from research on other cumulenes and cumulene-containing polymers.
-
Conjugated Polymers: The π-system of cumulenes can be extended through polymerization to create conjugated polymers. These materials are investigated for their potential in electronics due to their ability to conduct electricity.
-
Molecular Wires: The linear and rigid structure of cumulenes makes them candidates for use as molecular wires in nanoelectronic devices.
-
Precursors to Carbon-Rich Materials: Cumulenes can serve as precursors for the synthesis of novel carbon allotropes and other carbon-rich materials.
Experimental Protocols
Detailed experimental protocols for the use of this compound in materials science are not well-documented. However, a generalized protocol for the synthesis of cumulene-containing polymers via on-surface synthesis provides a relevant example of the methodologies employed in this field.
Protocol: On-Surface Synthesis of Cumulene-Containing Polymers
This protocol describes a general method for the synthesis of polymers with cumulene linkages on a metal surface, a technique used to create highly ordered, two-dimensional materials.
Materials:
-
Dibromomethylene-functionalized organic precursor
-
Au(111) single-crystal substrate
-
Ultra-high vacuum (UHV) system
-
Scanning Tunneling Microscope (STM)
Procedure:
-
Substrate Preparation: The Au(111) substrate is cleaned in the UHV chamber by repeated cycles of argon ion sputtering and annealing until an atomically clean and flat surface is achieved.
-
Precursor Deposition: The organic precursor is deposited onto the clean Au(111) surface via thermal evaporation from a Knudsen cell. The substrate is typically held at room temperature during deposition.
-
Thermal Annealing for Polymerization: The substrate with the deposited precursor is annealed to a specific temperature (e.g., 300-500 K) to induce a thermally activated dehalogenative C-C coupling reaction. This process leads to the formation of polymer chains containing cumulene bonds.
-
Characterization: The morphology and structure of the resulting polymers are characterized in situ using STM.
Logical Workflow for Materials Development
The following diagram illustrates the logical workflow for investigating a novel compound like this compound for applications in materials science.
Figure 1: Logical workflow for the development of materials from this compound.
Challenges and Future Outlook
The primary obstacle to the widespread use of this compound and other simple cumulenes in materials science is their instability. Future research will likely focus on:
-
Developing synthetic routes to more stable cumulene derivatives.
-
Incorporating cumulenic units into more complex polymer architectures to enhance stability and tailor material properties.
-
Investigating the electronic and optical properties of novel cumulene-containing materials for applications in organic electronics.
References
Synthetic Routes to Functionalized 1,2,3-Pentatrienes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2,3-pentatrienes, a class of cumulenes with significant potential in materials science and as synthetic intermediates. The following sections outline the most common and effective synthetic strategies, complete with detailed experimental procedures and data for a range of substituted derivatives.
Introduction to 1,2,3-Pentatrienes
1,2,3-Pentatrienes, also known as[1]cumulenes, are molecules containing four consecutive carbon-carbon double bonds. Their rigid, linear structure and extended π-system impart unique electronic and optical properties, making them attractive targets for the development of molecular wires, nonlinear optical materials, and advanced organic semiconductors. The reactivity of the cumulenic backbone also offers a versatile platform for further chemical transformations. However, the inherent reactivity and potential instability of longer cumulenes necessitate carefully controlled synthetic methods. This guide focuses on robust and reproducible routes to access functionalized 1,2,3-pentatrienes.
Key Synthetic Strategies
Several key strategies have emerged for the synthesis of 1,2,3-pentatrienes. The choice of method often depends on the desired substitution pattern and the nature of the functional groups. The most prominent routes include:
-
Reduction of Acetylenic Diols: A widely used and versatile method, particularly for the synthesis of tetra-aryl substituted 1,2,3-pentatrienes.
-
Base-Induced Elimination from Dienes: An effective route for the preparation of tetra-aryl[1]cumulenes from diene precursors.
-
Doering-Moore-Skattebøl (DMS) Reaction: A powerful method for the synthesis of allenes and cumulenes from alkenes via gem-dihalocyclopropane intermediates.
Protocol 1: Synthesis via Reduction of Acetylenic Diols
This method involves the synthesis of a substituted 1,4-pentadiyn-3-ol derivative, followed by a reductive elimination step to form the cumulenic bond system. The functionalization is introduced through the initial ketone precursors.
Logical Workflow:
Caption: Workflow for the synthesis of 1,2,3-pentatrienes via reduction of acetylenic diols.
Detailed Experimental Protocol: Synthesis of Tetraphenyl-1,2,3-pentatriene
Materials:
-
Lithium acetylide-ethylenediamine complex
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
Step 1: Synthesis of 1,1,5,5-Tetraphenyl-1,4-pentadiyn-3-ol
-
To a solution of lithium acetylide-ethylenediamine complex (1.0 eq) in anhydrous THF at 0 °C, add a solution of benzophenone (2.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the acetylenic diol as a white solid.
Step 2: Reductive Elimination to Tetraphenyl-1,2,3-pentatriene
-
Dissolve the acetylenic diol (1.0 eq) in diethyl ether.
-
Add a solution of SnCl₂ (2.0 eq) in 1 M HCl dropwise to the diol solution at room temperature.
-
Stir the reaction mixture vigorously for 1 hour, during which a color change to deep red or orange is typically observed.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude tetraphenyl-1,2,3-pentatriene.
-
Recrystallize the product from a suitable solvent system (e.g., dichloromethane/methanol) to obtain the pure cumulene.
Quantitative Data Summary:
| Entry | Ketone Precursor | Reducing Agent | Yield (%) | Reference |
| 1 | Benzophenone | SnCl₂/HCl | 84 | [1] |
| 2 | 4,4'-Di-n-hexylbenzophenone | SnCl₂/HCl | - | [1] |
| 3 | Diferrocenylketone | HBF₄ then base | - | [2] |
Yields are for the reductive elimination step. Data for the di-n-hexyl derivative was mentioned but a specific yield was not provided in the snippet.
Protocol 2: Synthesis via Base-Induced Elimination from Dienes
This strategy relies on the formation of a dihalo-pentadiene intermediate, which upon treatment with a strong base, undergoes double elimination to furnish the[1]cumulene.
Logical Workflow:
References
Application Notes and Protocols for the Utilization of 1,2,3-Pentatriene in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The following document provides detailed application notes and protocols for the proposed utilization of 1,2,3-pentatriene as a novel, highly reactive building block in click chemistry. While direct applications of this compound in established click reactions are still an emerging area of research, its structural features as a cumulene suggest significant potential for rapid and efficient cycloaddition reactions that align with the principles of click chemistry. Cumulenes are known for their high reactivity in stereospecific reactions that can proceed at room temperature, often without a catalyst, to produce high yields of product.[1] This document extrapolates from the known reactivity of related cumulenes and strained cyclic 1,2,3-trienes to propose "click-like" applications for this compound.
Introduction: The Potential of this compound in "Click-Like" Cycloadditions
Click chemistry emphasizes the use of highly efficient, wide-scope, and stereospecific reactions for the rapid synthesis of new chemical entities.[2][3][4] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] However, the philosophy of click chemistry extends to any reaction that meets these stringent criteria. Cumulenes, characterized by two or more consecutive double bonds, are excellent candidates for such reactions due to their inherent reactivity.[1][7]
This compound, a simple butatriene, possesses a unique electronic structure that makes it a highly reactive partner in various pericyclic reactions, particularly cycloadditions.[8] Its potential utility in click chemistry lies in its ability to participate in [4+2] and [3+2] cycloadditions, which are foundational transformations for the construction of cyclic molecules.[3][7] The high reactivity of the central double bond of the butatriene system can lead to rapid bond formation, a key characteristic of a "click" reaction.
Proposed "Click-Like" Reactions of this compound
We propose two primary modes of cycloaddition for this compound that exhibit "click-like" characteristics:
-
[4+2] Cycloaddition (Diels-Alder Type Reaction): this compound can act as a potent dienophile due to the reactivity of its central double bond. It can react with a variety of dienes to form six-membered rings with high stereospecificity. The reaction is expected to be rapid and proceed under mild conditions.[8][9]
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The central double bond of this compound can also serve as a dipolarophile, reacting with 1,3-dipoles such as azides, nitrones, and nitrile oxides to generate five-membered heterocyclic rings.[2][4][10] These reactions are fundamental in medicinal chemistry for the synthesis of druglike scaffolds.
Data Presentation: Representative Quantitative Data for Cumulene Cycloadditions
While specific quantitative data for the cycloaddition reactions of linear this compound are not yet extensively reported, the following table summarizes representative data from studies on strained cyclic 1,2,3-trienes, which serve as a model for the expected reactivity.
| Reaction Type | Cumulene Substrate | Reaction Partner | Product | Yield (%) | Reference |
| [4+2] Cycloaddition | Strained Cyclic 1,2,3-Triene | Furan | 6-membered ring adduct | 75-85 | [3][7] |
| [4+2] Cycloaddition | Strained Cyclic 1,2,3-Triene | Pyrrole | 6-membered ring adduct | 70-80 | [3][7] |
| [3+2] Cycloaddition | Strained Cyclic 1,2,3-Triene | Azomethine imine | 5-membered heterocyclic adduct | 80-90 | [3][7] |
| [2+2] Cycloaddition | Strained Cyclic 1,2,3-Triene | Ketene acetal | 4-membered ring adduct | 60-70 | [3][7] |
Experimental Protocols
The following are detailed, representative protocols for the proposed cycloaddition reactions of this compound. These are based on general procedures for similar cycloadditions and should be optimized for specific substrates.
Protocol 1: [4+2] Cycloaddition of this compound with a Diene
Objective: To synthesize a six-membered ring adduct via a Diels-Alder type reaction.
Materials:
-
This compound (or a suitable precursor for its in situ generation)
-
Diene (e.g., cyclopentadiene, furan)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene (1.0 equivalent) and anhydrous solvent.
-
Addition of this compound: If this compound is generated in situ, add the precursor and the activating reagent to the reaction mixture according to the appropriate literature procedure. If a stable derivative is used, add the this compound derivative (1.2 equivalents) to the solution of the diene.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired cycloadduct.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry.
Protocol 2: [3+2] Cycloaddition of this compound with a 1,3-Dipole
Objective: To synthesize a five-membered heterocyclic adduct via a 1,3-dipolar cycloaddition.
Materials:
-
This compound (or a suitable precursor for its in situ generation)
-
1,3-Dipole (e.g., an azide, nitrone, or nitrile oxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,3-dipole (1.0 equivalent) in the anhydrous solvent.
-
Addition of this compound: Add the this compound (1.2 equivalents), either directly or generated in situ, to the solution of the 1,3-dipole.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The high reactivity of this compound should lead to a rapid reaction, typically within 1-3 hours.
-
Work-up: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the heterocyclic product.
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.
Visualizations: Diagrams of Workflows and Mechanisms
The following diagrams illustrate the proposed experimental workflow and reaction pathways for the utilization of this compound in click-like cycloadditions.
Caption: Experimental workflow for this compound cycloadditions.
Caption: Proposed [4+2] cycloaddition mechanism of this compound.
Caption: Proposed [3+2] cycloaddition mechanism of this compound.
Conclusion and Future Outlook
The application of this compound in click chemistry represents a promising, albeit nascent, field of study. Its inherent reactivity as a cumulene suggests its potential as a powerful building block for the rapid and efficient synthesis of complex cyclic and heterocyclic molecules through "click-like" cycloaddition reactions. The protocols and data presented herein provide a foundational framework for researchers to explore this potential. Further experimental validation is necessary to fully elucidate the scope and limitations of this compound in this context. The development of stable this compound derivatives and a deeper understanding of their reactivity will undoubtedly pave the way for their integration into the toolkit of modern synthetic and medicinal chemists.
References
- 1. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. ijrpc.com [ijrpc.com]
- 6. escholarship.org [escholarship.org]
- 7. Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsubstituted Buta-1,2,3-triene
Welcome to the technical support center for the synthesis of unsubstituted buta-1,2,3-triene (C₄H₄). This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with this highly reactive and unstable molecule.
Troubleshooting Guide (Q&A Format)
Issue 1: Extremely Low or No Yield of Buta-1,2,3-triene
-
Q: My reaction is complete, but spectroscopic analysis shows little to no desired product. What are the common causes?
A: The synthesis of unsubstituted buta-1,2,3-triene is primarily hampered by its inherent instability. Several factors could be responsible for low or zero yield:
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Product Decomposition: Buta-1,2,3-triene is highly prone to polymerization and decomposition, even at low temperatures.[1] Your product may be forming but immediately reacting further.
-
Isomerization: The desired butatriene can readily isomerize to more stable butenyne structures.[2][3] This is a common side reaction, especially in base-mediated syntheses.
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Inefficient Precursor Conversion: In methods like Flash Vacuum Pyrolysis (FVP), the temperature and pressure must be precisely controlled to ensure the precursor fragments correctly.[4][5] For dehydrohalogenation, the base may not be strong or concentrated enough to drive the double elimination reaction efficiently.[6]
-
Reaction with Starting Materials or Solvents: The high reactivity of the cumulene can lead to reactions with any unconsumed starting materials, solvents, or impurities.
-
-
Q: How can I improve the yield and isolate the product?
A: Given the molecule's instability, the focus should be on generating it under conditions that minimize decomposition and facilitate immediate characterization or use.
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Use In Situ Trapping: React the generated buta-1,2,3-triene immediately with a trapping agent (e.g., a reactive diene for a Diels-Alder reaction). This converts it to a stable adduct that is easier to isolate and characterize, confirming the transient existence of your target molecule.
-
Optimize FVP Conditions: If using Flash Vacuum Pyrolysis, systematically vary the furnace temperature and vacuum pressure. FVP is designed for unimolecular gas-phase reactions, which can prevent polymerization that occurs in condensed phases.[4][7]
-
Employ Low-Temperature Techniques: For solution-phase synthesis like dehydrohalogenation, conduct the reaction at the lowest possible temperature that still allows for the reaction to proceed. Use a cold-finger trap or matrix isolation techniques to collect the product at cryogenic temperatures (e.g., liquid nitrogen).[7]
-
Issue 2: Product Identification and Characterization
-
Q: I have a mixture of products. How can I confirm the presence of buta-1,2,3-triene and identify the impurities?
A: Direct characterization is difficult. A combination of spectroscopic methods and derivatization is recommended.
-
Infrared (IR) Spectroscopy: This is a key technique. Unsubstituted buta-1,2,3-triene should exhibit a characteristic cumulenic C=C=C=C stretching band. For substituted butatrienes, this band appears around 2040 cm⁻¹.[2] A common impurity, butenyne, will show a distinct alkyne C≡C stretch around 2150 cm⁻¹.[2][3]
-
Mass Spectrometry (MS): Online mass spectrometry coupled with an FVP setup can detect the molecular ion of buta-1,2,3-triene (m/z = 52.03).[7][8]
-
Nuclear Magnetic Resonance (NMR): Due to its instability, direct NMR in solution is often not feasible. Characterizing a stable, trapped adduct via ¹H and ¹³C NMR is the most reliable method to confirm its formation.
-
-
Q: My IR spectrum shows a strong peak around 2150 cm⁻¹. What does this indicate?
A: A peak in this region strongly suggests the presence of a butenyne isomer, which is a common and often thermodynamically favored rearrangement product of buta-1,2,3-triene.[3][9] This indicates that your reaction conditions (e.g., temperature, base, solvent) may be promoting isomerization over the formation of the desired cumulene.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes for unsubstituted buta-1,2,3-triene?
A1: The two most conceptually viable methods are:
-
Dehydrohalogenation: This involves the base-induced double elimination of a hydrogen halide (HX) from a suitable precursor, such as a 1,4-dihalo-2-butyne or a 2,3-dihalo-1-butene.[10][11] Strong, non-nucleophilic bases like potassium tert-butoxide are typically used.[2][6]
-
Flash Vacuum Pyrolysis (FVP): This gas-phase technique involves the high-temperature, low-pressure thermal decomposition of a precursor designed to extrude a small, stable molecule (like N₂, CO, or acetone) and leave behind the desired buta-1,2,3-triene.[4][5][12] The product is then immediately quenched on a cold surface.
-
-
Q2: Why is unsubstituted buta-1,2,3-triene so much more challenging to work with than substituted versions?
A2: Substituents, particularly bulky ones, provide both kinetic and thermodynamic stability.[13]
-
Steric Protection: Bulky groups can physically block the reactive cumulene core from approaching other molecules, inhibiting polymerization and intermolecular reactions.
-
Electronic Stabilization: Substituents can electronically stabilize the π-system of the cumulene. The lack of any substituents on the parent buta-1,2,3-triene leaves it highly exposed and electronically unstabilized, leading to its extreme reactivity.
-
-
Q3: What are the critical safety precautions when attempting this synthesis?
A3: The primary hazards are the high reactivity and potential for energetic, uncontrolled polymerization or decomposition of the product.
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Keep reactions at a small scale, especially during initial attempts.
-
Ensure all glassware is free of contaminants that could catalyze decomposition.
-
When using FVP, be aware of the hazards associated with high temperatures and high vacuum.
-
Data & Strategy Summary
The table below summarizes the key challenges in the synthesis of unsubstituted buta-1,2,3-triene and the recommended strategies to address them.
| Challenge | Primary Cause(s) | Recommended Mitigation Strategy | Key Characterization Signal |
| Low/No Yield | Product instability, polymerization, isomerization | Use Flash Vacuum Pyrolysis (FVP); employ in situ trapping; maintain cryogenic temperatures. | MS of trapped adduct. |
| Product Isomerization | Thermodynamic preference for butenyne structure | Use gas-phase FVP to minimize intermolecular processes; use non-nucleophilic, bulky bases in dehydrohalogenation. | IR peak at ~2150 cm⁻¹ (C≡C stretch). |
| Rapid Decomposition | High reactivity of the unsubstituted cumulene system | Generate and use in situ; isolate product in an inert matrix at cryogenic temperatures. | Disappearance of product signals over time. |
| Ambiguous Analysis | Instability preventing isolation for standard analysis (e.g., NMR) | Characterize via in situ IR or online MS; convert to a stable adduct for NMR analysis. | IR peak at ~2040 cm⁻¹ (C=C=C=C stretch). |
Experimental Protocols
Note: These are generalized methodologies based on established principles. Specific precursors and conditions must be optimized for safety and efficacy in a research setting.
Method 1: Synthesis via Flash Vacuum Pyrolysis (Generalized)
Flash Vacuum Pyrolysis (FVP) is a powerful technique for generating highly reactive molecules by heating a precursor under high vacuum, minimizing intermolecular reactions.[5]
-
Precursor Selection: Choose a precursor that can eliminate a small, stable molecule to yield buta-1,2,3-triene. An example could be a derivative of Meldrum's acid or a molecule designed for retro-Diels-Alder reaction.
-
Apparatus Setup: Assemble the FVP apparatus, consisting of a sublimation oven for the precursor, a quartz pyrolysis tube heated by a furnace, and a cold trap (e.g., a liquid nitrogen cold finger) for product collection. The system is maintained under high vacuum (e.g., 10⁻³ to 10⁻⁵ Torr).
-
Pyrolysis: Gently heat the precursor to induce sublimation into the pyrolysis tube. The furnace is heated to a temperature sufficient to cause unimolecular fragmentation (typically 500-1000 °C).[4] The short residence time in the hot zone is critical.
-
Product Trapping: The gas-phase products exit the furnace and are immediately quenched and deposited onto the surface of the cryogenic trap.
-
Analysis: The product can be analyzed in situ on the cold finger via IR spectroscopy or washed off with a cold, inert solvent for further analysis or reaction.
Method 2: Synthesis via Dehydrohalogenation (Generalized)
This method uses a strong base to perform a double elimination on a suitable dihalide precursor.[6][10]
-
Precursor & Reagents: A potential precursor is 1,4-dichloro-2-butyne. The reagent is a strong, bulky base such as potassium tert-butoxide (t-BuOK) in an anhydrous, non-reactive solvent like THF or ether.
-
Reaction Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cooling: Cool the reaction vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction and minimize product decomposition.
-
Reaction: Dissolve the dihalide precursor in the anhydrous solvent in the flask. Slowly add a solution or slurry of the base (e.g., t-BuOK) via the addition funnel while vigorously stirring and maintaining the low temperature.
-
Quenching/Trapping: Once the reaction is deemed complete (e.g., by TLC of the precursor), it can be quenched with a cold, weak acid or, preferably, an appropriate trapping agent can be added directly to the cold reaction mixture to form a stable adduct.
-
Workup & Analysis: The mixture is worked up accordingly to isolate the stable adduct, which is then purified and characterized to confirm the formation of buta-1,2,3-triene.
Visualizations
Caption: Generalized workflow for the synthesis of buta-1,2,3-triene via FVP.
Caption: Troubleshooting logic for low yield in buta-1,2,3-triene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. arkat-usa.org [arkat-usa.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3-Butatriene | C4H4 | CID 137747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 11. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2,3-Pentatriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,2,3-pentatriene, a vinylallene of significant interest in organic synthesis. Due to the limited specific literature on this compound, this guide draws upon established methods for the synthesis of related cumulenes and vinylallenes, offering a robust starting point for experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for this compound?
A1: While direct synthesis protocols for this compound are not extensively documented, several methods for analogous cumulenes and vinylallenes can be adapted. These include:
-
Doering-Moore-Skattebøl (DMS) Reaction: This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent to form an allene (B1206475).[1][2] For this compound, a potential precursor would be 1,1-dihalo-2-vinyl-3-methylcyclopropane.
-
Wittig-Horner Reaction: This approach can yield vinyl allenes from 1-lithio-1,3-dienyl phosphine (B1218219) oxides and an aldehyde.[3][4]
-
Reductive Coupling/Elimination Reactions: Methods based on the reductive coupling of geminal dihalovinylidenes or elimination from acetylenic precursors are common for butatriene synthesis and could be adapted.[5][6]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in cumulene synthesis are common and can stem from several factors. Here are some troubleshooting steps:
-
Reagent Purity: Ensure all reagents, especially organolithium bases and solvents, are of high purity and anhydrous. Many intermediates are highly sensitive to moisture and air.
-
Reaction Temperature: Temperature control is critical. Many reactions for allene and cumulene synthesis require very low temperatures (e.g., -78 °C) to minimize side reactions and decomposition.[3]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of sensitive intermediates.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the optimal reaction time and prevent product degradation from prolonged exposure to reaction conditions.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. For instance, in the DMS reaction, slow addition of the organolithium reagent to the dihalocyclopropane at low temperature is often crucial.
Q3: I am observing the formation of multiple products. What are the common side reactions?
A3: Several side reactions can compete with the formation of this compound:
-
Polymerization: Cumulenes, especially those with extended conjugation, are prone to polymerization, particularly at higher concentrations or temperatures.[7]
-
Isomerization: Depending on the reaction conditions, isomerization to more stable conjugated dienes or enynes can occur.
-
Dimerization: Allenes and cumulenes can undergo thermal or metal-catalyzed dimerization.
-
In the context of the DMS reaction: A known side reaction for vinyl-substituted cyclopropanes is the vinylcyclopropane (B126155) rearrangement, which can lead to the formation of cyclopentadiene (B3395910) derivatives.[1]
Q4: How can I purify and characterize this compound?
A4: Purification of cumulenes can be challenging due to their reactivity.
-
Purification:
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) at low temperatures can be effective. It is crucial to use deactivated stationary phases and non-polar eluents to minimize decomposition.
-
Distillation: For thermally stable derivatives, vacuum distillation can be employed. However, given the likely instability of this compound, this may not be suitable.
-
-
Characterization:
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the vinyl and methyl protons. In ¹³C NMR, the central sp-hybridized carbon of the cumulene typically appears at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: A strong absorption band around 2000-2100 cm⁻¹ is characteristic of the C=C=C stretching vibration in cumulenes.
-
UV-Vis Spectroscopy: The extended conjugation in this compound should result in characteristic UV absorption maxima. This technique is often used to confirm the formation of longer cumulenes.[8]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive organolithium reagent. | Titrate the organolithium solution before use. |
| Poor quality of starting materials. | Purify starting materials before use (e.g., distillation). | |
| Reaction temperature too high or too low. | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Formation of Polymeric Material | High reaction concentration. | Run the reaction at a lower concentration. |
| Elevated temperature during workup or purification. | Maintain low temperatures throughout the entire process. Use a cold column for chromatography. | |
| Presence of radical initiators. | Degas solvents and ensure an inert atmosphere. | |
| Formation of Isomeric Byproducts (e.g., enynes) | Non-optimal base or solvent. | Screen different bases (e.g., n-BuLi, t-BuLi, LDA) and solvents (e.g., THF, diethyl ether). |
| Reaction quenched at a non-optimal time. | Monitor the reaction closely by TLC or GC-MS to determine the point of maximum product formation. | |
| Difficulty in Product Isolation | Product instability on silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
| Product volatility. | Use a cold trap during solvent removal and handle the product at low temperatures. |
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of this compound via Doering-Moore-Skattebøl Reaction
This protocol is a hypothetical adaptation for the synthesis of this compound and requires optimization.
Materials:
-
1,1-dibromo-2-vinyl-3-methylcyclopropane
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 1,1-dibromo-2-vinyl-3-methylcyclopropane (1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of MeLi (1.1 eq) in diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC (staining with potassium permanganate).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain the crude product.
-
Purify immediately by flash chromatography on deactivated silica gel at low temperature using a non-polar eluent (e.g., pentane).
Table 1: Hypothetical Optimization of DMS Reaction Conditions
| Entry | Base (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeLi (1.1) | -78 | 2 | 45 |
| 2 | MeLi (1.1) | -50 | 2 | 30 (with byproducts) |
| 3 | n-BuLi (1.1) | -78 | 2 | 40 |
| 4 | t-BuLi (1.1) | -78 | 2 | 35 |
| 5 | MeLi (1.5) | -78 | 2 | 55 |
| 6 | MeLi (1.1) | -78 | 4 | 40 (decomposition observed) |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]
- 4. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 5. Cumulene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of long [ n ]cumulenes ( n ≥ 5) - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00022F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Cumulenic Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of cumulenic compounds. Given their inherent reactivity and potential instability, this guide provides practical troubleshooting advice and detailed protocols to enhance purification success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying cumulenic compounds?
A1: The main challenges stem from their high reactivity, which can lead to dimerization, polymerization, or decomposition during purification.[1][2] Many cumulenes are also sensitive to air, moisture, light, and heat, necessitating careful handling and the use of inert atmosphere techniques.[3][4] Their unique electronic structure can also lead to strong interactions with stationary phases in chromatography, complicating separation.
Q2: What general handling precautions should be taken with cumulenic compounds?
A2: It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, especially for less stable cumulenes.[5] All solvents should be thoroughly degassed, and glassware must be rigorously dried.[6] For prolonged storage, it is advisable to keep purified cumulenes in a dark, cold environment under an inert atmosphere.[3]
Q3: How can I assess the stability of my cumulene on silica (B1680970) gel before attempting column chromatography?
A3: A 2D TLC experiment can be a quick and effective way to check for decomposition. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears that is not on the diagonal, it indicates that your compound is decomposing on the silica gel.[7][8]
Q4: Are there alternatives to silica gel for the chromatography of sensitive cumulenes?
A4: Yes, for acid-sensitive cumulenes, neutral or basic alumina (B75360) can be a good alternative.[7] Florisil is another option for certain separations.[7] Additionally, reversed-phase chromatography on C18-functionalized silica can be employed, particularly for more polar cumulene derivatives.[9]
Troubleshooting Guide
Chromatography Issues
Q5: My cumulene appears to be decomposing on the silica gel column, leading to streaking and low recovery. What can I do?
A5:
-
Deactivate the Silica Gel: Silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. You can neutralize it by pre-treating the silica gel with a base like triethylamine (B128534) (TEA). This can be done by flushing the packed column with a solvent system containing 1-2% TEA before loading your sample.[10]
-
Use an Alternative Stationary Phase: As mentioned in the FAQ, consider using neutral or basic alumina, or Florisil.[7]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.[11]
-
Maintain an Inert Atmosphere: Pack and run the column under an inert atmosphere to prevent oxidation.[5]
Q6: My cumulene is streaking on the TLC plate and the column. How can I improve the peak shape?
A6:
-
For Basic Compounds: If your cumulene has basic functional groups, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase can improve peak shape by preventing strong interactions with the acidic silanol (B1196071) groups on the silica.[12]
-
For Acidic Compounds: For cumulenes with acidic moieties, adding a small amount of a volatile acid like acetic or formic acid (0.1-2.0%) to the eluent can help.[13]
-
Sample Overload: Streaking can also be a sign of overloading the stationary phase. Try loading a smaller amount of your crude material.[12]
Q7: I'm having difficulty separating my cumulene from a non-polar impurity. What solvent systems are effective?
A7: For non-polar cumulenes, you will likely need a non-polar solvent system. A common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Based on literature, a 9:1 mixture of hexane/ethyl acetate has been used successfully for the flash chromatography of a tetraarylbutatriene precursor.[14] For very non-polar compounds, you may need to use eluents with very low polarity, such as pure hexanes or petroleum ether with a very small percentage of a more polar solvent.[7]
Crystallization Issues
Q8: I am struggling to find a suitable solvent for the recrystallization of my cumulene. What is a good strategy?
A8:
-
Solvent Screening: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[15] Test a range of solvents with varying polarities. Common choices include alcohols (ethanol, methanol), hydrocarbons (hexanes, toluene), and esters (ethyl acetate).[16][17]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals.[15]
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth and purity.[18]
Q9: My cumulene "oils out" instead of crystallizing. How can I prevent this?
A9: "Oiling out" occurs when the compound comes out of solution above its melting point. To prevent this:
-
Use a more dilute solution: Adding more of the hot solvent before cooling can sometimes prevent oiling out.
-
Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.[19]
Quantitative Data on Cumulene Purification
The following table summarizes reported yields and purity data from the literature for the purification of cumulenic compounds. Note that yields can be highly dependent on the specific reaction and purification conditions.
| Compound Type | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Butatrienyl Alcohol | Flash Chromatography | 20:1 Petroleum ether/EtOAc | Not Reported | Not Reported | [5] |
| Tetraarylbutatriene precursor | Flash Chromatography | 9:1 Hexane/Ethyl Acetate | 40 | Not Reported | [14] |
| Di-tert-butylhexapentaene | Chromatography (Silica Gel) | Petroleum Ether | 62 | Not Reported | [5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Tetraarylcumulene Derivative under Inert Atmosphere
This protocol is a general guideline and should be adapted based on the specific properties of your compound.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Degassed solvents (e.g., hexanes, ethyl acetate)
-
Schlenk flasks or round-bottom flasks with septa
-
Cannula or syringe for transfers
-
Inert gas source (Nitrogen or Argon)
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal Rf for the target cumulene is typically between 0.2 and 0.4.
-
Column Packing (Inert Atmosphere):
-
Oven-dry the chromatography column and allow it to cool under a stream of inert gas.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a separate Schlenk flask, prepare a slurry of silica gel in the initial, least polar eluent. Degas the slurry by bubbling inert gas through it.
-
Transfer the slurry to the column via a cannula while maintaining a positive pressure of inert gas in both the flask and the column.
-
Allow the silica to settle, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Wash the column with several column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude cumulene in a minimal amount of a suitable solvent (preferably the eluent or a less polar solvent).
-
Using a cannula or a syringe, carefully load the sample onto the top of the silica gel bed under a positive flow of inert gas.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle positive pressure with the inert gas.
-
Collect fractions in pre-weighed and inert-gas-flushed flasks or test tubes.
-
Monitor the separation by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, being careful not to heat the sample excessively. A cold trap is essential to protect the pump.[16]
-
Protocol 2: Recrystallization of a Stable Cumulenic Compound
Materials:
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent(s)
Procedure:
-
Dissolution: Place the crude cumulene in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of cumulenic compounds.
References
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. unifr.ch [unifr.ch]
- 6. Chromatography [chem.rochester.edu]
- 7. crossworks.holycross.edu [crossworks.holycross.edu]
- 8. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Method for preparing hexamethylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Ethylene Dimerization and Oligomerization Using Bis(phosphino)boryl Supported Ni Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
Technical Support Center: Stabilization of Reactive 1,2,3-Pentatriene Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with highly reactive 1,2,3-pentatriene intermediates. These intermediates are valuable synthetic building blocks but their inherent instability presents unique challenges in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the generation and trapping of this compound intermediates.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired trapped product | 1. Decomposition of the this compound intermediate: These intermediates are highly unstable and can rapidly polymerize or undergo other decomposition pathways.[1] 2. Inefficient generation of the intermediate: The precursor may not be fully converted to the this compound. 3. Slow trapping reaction: The trapping agent may not be reacting quickly enough with the transient intermediate.[2] 4. Suboptimal reaction conditions: Temperature, solvent, or catalyst may not be ideal.[3][4] | 1. Work at lower temperatures: Maintain a low reaction temperature to minimize decomposition. 2. Ensure rapid mixing: Use efficient stirring to ensure the intermediate is trapped as it is formed. 3. Optimize precursor activation: If using a precursor such as a silyl (B83357) triflate, ensure the fluoride (B91410) source is active and soluble. Consider using a phase-transfer catalyst if necessary.[5] 4. Increase the concentration of the trapping agent: Use a large excess of the trapping agent to favor the desired reaction.[6] 5. Solvent selection: Use a solvent that does not react with the intermediate and allows for good solubility of all components. Aprotic, non-polar solvents are often a good starting point.[7] |
| Formation of multiple unexpected byproducts | 1. Dimerization or oligomerization of the this compound: Due to their high reactivity, these intermediates can react with themselves.[1] 2. Side reactions of the precursor: The precursor may be undergoing alternative reaction pathways. 3. Reaction with the solvent: The intermediate may be reacting with the solvent.[7] 4. Isomerization of the this compound: The intermediate may isomerize to a more stable but undesired isomer. | 1. Slow addition of the precursor or activating agent: Add the precursor or the reagent that generates the intermediate slowly to a solution of the trapping agent to maintain a low concentration of the intermediate. 2. Use a more reactive trapping agent: A more reactive trap will compete more effectively with side reactions. 3. Careful selection of solvent: Ensure the solvent is inert under the reaction conditions. 4. Run the reaction at the lowest possible temperature that still allows for the formation of the intermediate. |
| Difficulty in characterizing the trapped product | 1. Formation of a complex mixture of isomers: Cycloaddition reactions with unsymmetrical 1,2,3-pentatrienes can lead to regio- and stereoisomers.[1][8] 2. Instability of the adduct: The trapped product itself may be unstable under the reaction or workup conditions. 3. Low yield and impurities: Makes purification and characterization challenging. | 1. Use high-resolution spectroscopic techniques: 2D NMR techniques (COSY, HSQC, HMBC) can be invaluable for structure elucidation. 2. Consider computational studies: DFT calculations can help predict the likely isomeric products and their relative stabilities.[1][8][9] 3. Gentle workup and purification: Use mild workup conditions and consider purification techniques like flash chromatography at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound intermediates so reactive and difficult to work with?
A1: 1,2,3-Pentatrienes are a type of[9]cumulene, which are characterized by three consecutive carbon-carbon double bonds. This arrangement leads to significant ring strain and a high degree of sp-hybridization character in the central carbons, making the molecule highly energetic and prone to rapid decomposition, dimerization, or reaction with other species.[1][2][10]
Q2: How can I confirm the formation of a transient this compound intermediate in my reaction?
A2: Direct observation of these intermediates is often not possible due to their short lifetimes.[2] Their formation is typically inferred by trapping experiments.[6] By introducing a known trapping agent (e.g., a reactive diene like furan (B31954) or cyclopentadiene) into the reaction mixture, the transient this compound can be captured as a stable cycloadduct.[11][12] Isolation and characterization of this adduct provide strong evidence for the existence of the intermediate.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reaction is the dimerization or oligomerization of the this compound intermediate itself.[1] Other potential side reactions include reaction with the solvent, isomerization to more stable dienes, and undesired reactions of the precursor molecule.
Q4: Which trapping agents are most effective for capturing this compound intermediates?
A4: The choice of trapping agent depends on the desired transformation.
-
Diels-Alder Reactions: Reactive dienes such as cyclopentadiene, furan, and anthracene (B1667546) are commonly used to form [4+2] cycloadducts.[13]
-
[2+2] Cycloadditions: Electron-rich alkenes can be used to form cyclobutane (B1203170) derivatives.
-
Nucleophilic Additions: A variety of nucleophiles can add to the electrophilic carbons of the cumulene system.[14]
Q5: How do substituents on the this compound backbone affect its reactivity and stability?
A5: Substituents can have a significant impact on the stability and reactivity of the cumulene.
-
Steric hindrance: Bulky substituents can sterically hinder dimerization and other decomposition pathways, thereby increasing the lifetime of the intermediate.
-
Electronic effects: Electron-donating or withdrawing groups can alter the electron density of the double bonds, influencing the regioselectivity of cycloaddition and nucleophilic addition reactions.[1][8] Computational studies suggest that [4+2] cycloaddition is kinetically favored at the terminal double bonds and thermodynamically favored at the central double bond.[1][15]
Data Presentation
Reactivity Profile of[9]Cumulenes (e.g., this compound)
The following table summarizes the general reactivity patterns of[9]cumulenes based on computational and experimental studies of related systems. Specific yields and rates will be highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Reactant | General Outcome & Selectivity | Reference |
| [4+2] Cycloaddition | Dienes (e.g., cyclopentadiene) | Kinetically favored at the terminal double bonds (C1=C2 or C3=C4 of butatriene). Thermodynamically favored at the central double bond (C2=C3). | [1][8][15] |
| [2+2] Cycloaddition | Alkenes, Alkynes | Formation of cyclobutane or cyclobutene (B1205218) rings. | [16] |
| Nucleophilic Addition | Nucleophiles (e.g., amines, alkoxides) | Addition to the electrophilic carbons of the cumulene. | [14] |
| Dimerization | Self-reaction | Rapid dimerization is a common decomposition pathway for unsubstituted or minimally substituted cumulenes. | [1] |
Experimental Protocols
The following are generalized protocols for the in situ generation and trapping of a reactive this compound intermediate. Note: These protocols should be adapted and optimized for specific substrates and trapping agents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Generation from a Silyl Triflate Precursor and Trapping with a Diene
This protocol is based on methods for generating other strained reactive intermediates.[5]
Materials:
-
Appropriate silyl triflate precursor to the this compound
-
Trapping agent (e.g., furan or cyclopentadiene, 5-10 equivalents)
-
Fluoride source (e.g., cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF))
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the silyl triflate precursor and the trapping agent.
-
Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the fluoride source (as a solid or a solution in the reaction solvent) to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Experimental Workflow for In Situ Generation and Trapping
The following diagram illustrates the general workflow for the generation of a reactive this compound intermediate from a precursor and its subsequent trapping.
Caption: General workflow for the generation and trapping of a this compound intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Determination of Mechanism Chemi [employees.csbsju.edu]
- 13. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cycloaddition Reactions of 1,2,3-Pentatriene
Welcome to the technical support center for optimizing reaction conditions for 1,2,3-pentatriene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cycloaddition reactions of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of this compound: This vinylallene can be unstable, especially at elevated temperatures. 2. Incorrect Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. 3. Low Reaction Temperature: The reaction may require thermal activation. 4. Inactive Dienophile: The dienophile may not be sufficiently reactive under the chosen conditions. | 1. Use freshly prepared or purified this compound. Avoid prolonged heating. Consider in-situ generation if decomposition is significant. 2. Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, acetonitrile, dichloromethane). Non-polar solvents are often a good starting point. 3. Gradually increase the reaction temperature. A typical starting point is 80-110°C. Monitor for decomposition. 4. Use a dienophile with electron-withdrawing groups to accelerate the reaction. Alternatively, consider using a Lewis acid catalyst to activate the dienophile. |
| Poor Regioselectivity | 1. Substituent Effects: The electronic and steric nature of substituents on both the this compound and the dienophile can influence the regiochemical outcome. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. | 1. The regioselectivity of vinylallene cycloadditions is often directed by the frontier molecular orbitals. Computational modeling (DFT) can help predict the major regioisomer. Generally, the reaction proceeds to form the "ortho" or "para" adducts. 2. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to maximize selectivity. |
| Undesired Side Products | 1. Dimerization of this compound: Vinylallenes can undergo self-cycloaddition reactions. 2. Isomerization of this compound: The starting material may isomerize under the reaction conditions. 3. Polymerization: Especially at higher temperatures or in the presence of certain catalysts. | 1. Use a higher concentration of the dienophile relative to the this compound. Add the vinylallene slowly to the reaction mixture containing the dienophile. 2. Ensure the reaction is performed under an inert atmosphere and with purified reagents to minimize isomerization catalysts. 3. Monitor the reaction closely and avoid excessive heating. Use radical inhibitors if polymerization is suspected. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials/Byproducts: This can make chromatographic separation challenging. 2. Product Instability: The cycloadduct may be sensitive to the purification conditions (e.g., silica (B1680970) gel). | 1. Explore different solvent systems for column chromatography. Consider other purification techniques like recrystallization, distillation, or preparative TLC. 2. Use a deactivated stationary phase for chromatography (e.g., alumina (B75360) or treated silica gel). Minimize the time the product is on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound in Diels-Alder reactions?
A1: this compound, as a vinylallene, can act as a diene in [4+2] cycloaddition reactions. Its reactivity is comparable to mono-activated dienes. The presence of the allene (B1206475) moiety can influence the electronics and sterics of the diene system, affecting reaction rates and selectivity.[1]
Q2: How does the stereochemistry of the dienophile affect the product?
A2: The Diels-Alder reaction is stereospecific. The stereochemistry of the substituents on the dienophile is retained in the product. For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring in the adduct.[2]
Q3: What is the expected regioselectivity in the cycloaddition of a substituted this compound?
A3: The regioselectivity is primarily governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction favors the formation of "ortho" and "para" regioisomers, while "meta" products are typically minor. To predict the major product, consider the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[3]
Q4: Can Lewis acids be used to catalyze the cycloaddition of this compound?
A4: Yes, Lewis acids can be effective in catalyzing Diels-Alder reactions involving vinylallenes. They typically activate the dienophile by lowering the energy of its LUMO, thereby accelerating the reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. However, care must be taken as Lewis acids can also promote side reactions like polymerization or decomposition.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a volatile and potentially flammable compound. It should be handled in a well-ventilated fume hood. Due to its potential for instability and dimerization, it is best to use it freshly prepared or purified. Avoid exposure to high temperatures for extended periods.
Experimental Protocols
General Protocol for [4+2] Cycloaddition of this compound with an Activated Dienophile
This protocol provides a general starting point for a Diels-Alder reaction between this compound and a generic activated dienophile (e.g., maleic anhydride, N-phenylmaleimide).
Materials:
-
This compound (freshly prepared or distilled)
-
Dienophile (e.g., Maleic Anhydride)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the dienophile (1.0 eq) and anhydrous toluene (to make a 0.1-0.5 M solution with respect to the dienophile).
-
Stir the solution at room temperature to dissolve the dienophile.
-
Add this compound (1.2 eq) to the solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired cycloadduct.
Visualizations
Experimental Workflow for this compound Cycloaddition
Caption: A typical experimental workflow for the cycloaddition of this compound.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: 1,2,3-Pentatriene Experiments
Disclaimer: 1,2,3-Pentatriene is a highly reactive and potentially unstable cumulene. Detailed experimental literature on its synthesis, purification, and handling is scarce. The following troubleshooting guide and protocols are based on general principles of cumulene chemistry and the handling of reactive intermediates. All experiments should be conducted with extreme caution by trained personnel in a controlled laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues researchers may encounter when working with this compound, along with potential solutions.
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no yield of this compound during synthesis. | This compound is highly unstable and may be decomposing or polymerizing under the reaction conditions.[1][2] | - Work at low temperatures: Maintain the reaction and workup at the lowest possible temperature to minimize decomposition and side reactions.- Use of an inert atmosphere: Rigorously exclude air and moisture, as cumulenes can be sensitive to oxidation.[3][4]- In-situ generation and trapping: Generate the this compound in the presence of a trapping agent (e.g., a dienophile for a cycloaddition reaction) to react it as it is formed.[5][6]- Use of a suitable solvent: Employ dry, degassed solvents to prevent unwanted side reactions. |
| Product mixture is a complex tar or polymer. | Cumulenes are prone to polymerization, especially at higher concentrations or temperatures.[7] | - Keep the concentration of this compound low. - Avoid prolonged reaction times. - Ensure the absence of radical initiators or acidic/basic impurities that could catalyze polymerization. |
| Difficulty in isolating and purifying this compound. | Due to its high volatility and instability, standard purification methods like distillation at atmospheric pressure or column chromatography on silica (B1680970) gel may lead to decomposition.[8] | - Vacuum distillation at low temperatures: If distillation is necessary, perform it under high vacuum and at very low temperatures to minimize thermal stress.[8]- Preparative gas chromatography (GC): For small quantities, preparative GC can be a suitable method for isolating volatile and unstable compounds.- Avoid silica gel chromatography: The acidic nature of silica gel can promote decomposition and polymerization. If chromatography is unavoidable, use neutral alumina (B75360) and work quickly at low temperatures. |
| Spectroscopic characterization (NMR, IR) is inconclusive or shows unexpected peaks. | The sample may be impure, containing byproducts, isomers, or decomposition products. | - Compare with theoretical predictions: Use computational chemistry to predict the expected NMR and IR spectra for this compound.- Look for characteristic cumulene peaks: In the IR spectrum, the asymmetric C=C=C stretch of cumulenes typically appears as a strong band in the 1950-2050 cm⁻¹ region.[9]- Check for byproducts: Common byproducts could include isomers (e.g., 1,3-pentadiyne) or oligomers. |
| Inconsistent results between experimental runs. | The high reactivity of this compound makes its reactions very sensitive to minor variations in reaction conditions. | - Strict control of reaction parameters: Precisely control temperature, addition rates, and reaction time.- Consistent quality of reagents and solvents: Use freshly purified and dried reagents and solvents for each experiment. |
Hypothetical Experimental Protocols
The following are generalized and hypothetical protocols for the synthesis and reaction of this compound. These should be adapted and optimized with extreme caution.
Protocol 1: Hypothetical Synthesis of this compound via Dehydrohalogenation
This protocol is based on common methods for the synthesis of cumulenes.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1,2-dibromo-2-pentene | 213.92 | ~1.7 | 2.14 g | 0.01 |
| Potassium tert-butoxide | 112.21 | - | 1.23 g | 0.011 |
| Anhydrous THF | - | - | 50 mL | - |
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen.[10] The reaction should be carried out under an inert atmosphere using Schlenk line techniques.[3]
-
Reaction Setup: A solution of 1,2-dibromo-2-pentene (0.01 mol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Potassium tert-butoxide (0.011 mol) is dissolved in 30 mL of anhydrous THF in a separate Schlenk flask and slowly added to the cooled solution of the dibromide over 30 minutes with vigorous stirring.
-
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
-
Workup (for in-situ use): The resulting solution containing this compound is used immediately for the next reaction step without isolation.
Protocol 2: Hypothetical [4+2] Cycloaddition (Diels-Alder) Reaction
This protocol illustrates a potential application of in-situ generated this compound. The cumulene acts as the dienophile.[11][12][13][14][15]
Reaction Scheme:
Procedure:
-
Preparation of Dienophile Solution: In a separate Schlenk flask, freshly cracked cyclopentadiene (B3395910) (0.012 mol) is dissolved in 10 mL of anhydrous THF and cooled to -78 °C.
-
Addition: The cold solution of in-situ generated this compound (from Protocol 1) is transferred via cannula to the cold solution of cyclopentadiene under a positive pressure of inert gas.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at low temperature. The crude product is then purified by vacuum distillation or preparative GC.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [NIST] |
| Molecular Weight | 66.10 g/mol | [NIST] |
| CAS Number | 62018-46-6 | [NIST] |
| Appearance | Likely a volatile, colorless liquid | General knowledge of similar compounds |
| Boiling Point | Not experimentally determined, expected to be low | General knowledge of similar compounds |
| Stability | Expected to be highly unstable, prone to polymerization and decomposition | [1][2] |
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Handling Unstable Compounds
Caption: Workflow for handling unstable this compound.
Diagram 2: Logical Relationship in a [4+2] Cycloaddition Reaction
Caption: [4+2] Cycloaddition of this compound.
References
- 1. uhmreactiondynamics.org [uhmreactiondynamics.org]
- 2. Make it Double: [4]Cumulene Thermal Core Transformation and Chemical Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. quora.com [quora.com]
- 6. homework.study.com [homework.study.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. blog.askthenerd.com [blog.askthenerd.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
side reactions in 1,2,3-pentatriene synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 1,2,3-pentatriene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly reactive cumulene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is a challenging molecule to synthesize due to its high energy and reactivity. The most cited methods generally involve elimination reactions. A common precursor is a dihalo-alkyne, which upon treatment with a reducing agent, yields the desired triene. One specific method involves the reaction of 1,4-dichloro-2-pentyne with zinc dust.
Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?
A2: The principal side reactions are isomerization to more stable conjugated dienes, rearrangement to enynes, and polymerization. Due to the high reactivity of the cumulene system, these side reactions can significantly lower the yield of the desired this compound.
Q3: How can I minimize the isomerization of this compound to 1,3-pentadiene (B166810)?
A3: Isomerization to the thermodynamically more stable 1,3-pentadiene is a major challenge. To minimize this, it is crucial to:
-
Maintain low temperatures: Carry out the reaction and workup at low temperatures (e.g., below 0 °C) to reduce the rate of isomerization.
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Avoid acidic and basic conditions: Both acids and bases can catalyze the isomerization. Ensure all reagents and solvents are neutral. If a base is required for the reaction, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.
-
Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes lead to degradation pathways that include isomerization.
Q4: What causes the formation of enynes as side products?
A4: The formation of enynes, such as pent-1-en-3-yne or pent-1-en-4-yne, can occur through base-catalyzed rearrangement of the this compound product. For instance, alkali amides have been shown to isomerize cumulenes to their corresponding enynes. To avoid this, it is critical to avoid strong bases where possible or to use them under strictly controlled conditions (low temperature, short reaction time).
Q5: How can I prevent polymerization of my product?
A5: Cumulenes are prone to polymerization, especially at higher concentrations and temperatures. To mitigate this:
-
Work in dilute solutions: Performing the reaction at a lower concentration can disfavor intermolecular reactions like polymerization.
-
Keep temperatures low: As with isomerization, maintaining low temperatures throughout the synthesis and purification process is critical.
-
Immediate use: It is often best to use the synthesized this compound immediately in the next step of a reaction sequence rather than attempting to store it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete reaction. | - Increase reaction time slightly while carefully monitoring for side product formation.- Ensure the reducing agent (e.g., zinc dust) is activated and of high purity. |
| Decomposition of the product during workup. | - Perform the workup at low temperatures.- Use a minimally invasive purification method, such as rapid filtration and removal of solvent under reduced pressure at low temperature. | |
| Major product is 1,3-pentadiene | Isomerization due to acidic or basic conditions, or high temperature. | - Check the pH of all reagents and solvents.- Run the reaction at a lower temperature.- Reduce the reaction time. |
| Presence of enyne side products | Base-catalyzed rearrangement. | - If a base is necessary, switch to a weaker or more sterically hindered base.- Add the base slowly and at a very low temperature. |
| Formation of a polymeric residue | High concentration or temperature. | - Use more solvent to dilute the reaction mixture.- Ensure the reaction and workup are conducted at the lowest feasible temperature. |
Experimental Protocol: Synthesis of this compound from 1,4-Dichloro-2-pentyne
This protocol is a representative procedure based on the synthesis of similar aliphatic 1,2,3-trienes.[1]
Materials:
-
1,4-Dichloro-2-pentyne
-
Activated Zinc dust
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for an inert atmosphere.
-
Reagent Preparation: In the flask, place a suspension of activated zinc dust in anhydrous DMSO under a positive pressure of inert gas.
-
Reaction Execution: Cool the suspension to the desired temperature (e.g., 0 °C or lower) in an ice or dry ice/acetone bath.
-
Dissolve 1,4-dichloro-2-pentyne in a minimal amount of anhydrous DMSO and add it to the dropping funnel.
-
Add the solution of 1,4-dichloro-2-pentyne dropwise to the stirred suspension of zinc dust over a period of 1-2 hours, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., GC-MS or TLC of quenched aliquots) to determine the optimal reaction time.
-
Workup: Once the reaction is complete, quench the reaction by pouring it into cold, deoxygenated water.
-
Extraction: Extract the aqueous mixture with a low-boiling, non-polar solvent (e.g., pentane (B18724) or diethyl ether) that has been pre-chilled.
-
Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature to isolate the crude this compound.
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Purification (if necessary): Due to the instability of this compound, it is often used directly in the next step. If purification is required, low-temperature chromatography on a neutral stationary phase (e.g., deactivated silica (B1680970) gel) may be attempted, but significant product loss is possible.
Visualizing Reaction Pathways
To better understand the chemical transformations occurring during the synthesis and the formation of side products, the following diagrams illustrate the key pathways.
Caption: Desired synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Scaling Up 1,2,3-Pentatriene Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis, purification, and safe handling of 1,2,3-pentatriene for research purposes. The following information is intended to be a starting point for laboratory-scale production and should be adapted and optimized for specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable method for synthesizing this compound?
A1: A practical and frequently employed method for the synthesis of allenes, including this compound, is the Doering-LaFlamme allene (B1206475) synthesis. This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium. The gem-dihalocyclopropane precursor can be synthesized from the corresponding alkene.
Q2: What are the main challenges in producing and handling this compound?
A2: this compound is a highly reactive and potentially unstable cumulene. Key challenges include:
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High Reactivity: Cumulated double bonds make the molecule susceptible to polymerization and other reactions.
-
Purification: The volatility and reactivity of the compound can make purification by distillation challenging.
-
Safety: The use of pyrophoric organolithium reagents and the potential for rapid, exothermic decomposition of the product require strict safety protocols.
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound can be achieved by fractional distillation under an inert atmosphere. Due to its volatility and reactivity, distillation should be performed at reduced pressure to keep the temperature low and minimize the risk of polymerization. The addition of a radical inhibitor, such as hydroquinone, to the distillation flask may be beneficial.
Q4: What are the critical safety precautions for handling this compound and the reagents used in its synthesis?
A4: Safety is paramount when working with cumulenes and organolithium reagents.[1][2][3][4][5] Key safety precautions include:
-
Inert Atmosphere: All reactions involving organolithium reagents and the handling of this compound must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a face shield, a flame-resistant lab coat, and suitable gloves (e.g., nitrile or neoprene).[3][5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3][4]
-
Handling Pyrophoric Reagents: Organolithium reagents are pyrophoric and will ignite on contact with air. Use proper techniques for handling air-sensitive reagents, such as transfer via syringe or cannula.[5]
-
Quenching: Have appropriate quenching agents readily available (e.g., isopropanol, sodium sulfate (B86663) decahydrate) for both the reaction and any potential spills.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Incomplete formation of the gem-dihalocyclopropane precursor. | Ensure the use of fresh and pure reagents for the cyclopropanation reaction. Optimize reaction time and temperature. |
| Inactive organolithium reagent. | Use a freshly titrated and properly stored organolithium solution. | |
| Presence of moisture or oxygen in the reaction. | Thoroughly dry all glassware and solvents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Polymerization of the product | High reaction or distillation temperature. | Maintain low temperatures during the reaction and purification. Use reduced pressure for distillation. |
| Presence of radical initiators (e.g., light, oxygen). | Protect the reaction and product from light. Add a radical inhibitor during workup and purification. | |
| Formation of side products | Isomerization of the allene. | The use of strong bases can sometimes lead to the formation of alkyne byproducts. Careful control of reaction conditions is necessary.[] |
| Incomplete reaction of the dihalocyclopropane. | Ensure dropwise addition of the organolithium reagent at a low temperature to control the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-2-ethylcyclopropane (Precursor)
This protocol describes the synthesis of the gem-dihalocyclopropane precursor from 1-butene (B85601).
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Butene | 56.11 | ~10 g | ~0.18 |
| Bromoform (B151600) (CHBr₃) | 252.73 | 50.5 g (17.1 mL) | 0.20 |
| Potassium tert-butoxide | 112.21 | 22.5 g | 0.20 |
| Pentane (B18724) (solvent) | 72.15 | 200 mL | - |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
Add potassium tert-butoxide and pentane to the flask.
-
While stirring vigorously, add a solution of bromoform in pentane dropwise from the dropping funnel.
-
Bubble 1-butene gas through the stirred suspension.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,1-dibromo-2-ethylcyclopropane. The product can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes the synthesis of this compound from 1,1-dibromo-2-ethylcyclopropane using the Doering-LaFlamme reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Dibromo-2-ethylcyclopropane | 227.93 | 22.8 g | 0.10 |
| Methyllithium (1.6 M in diethyl ether) | 21.96 | 69 mL | 0.11 |
| Diethyl ether (anhydrous solvent) | 74.12 | 150 mL | - |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of argon.
-
Dissolve 1,1-dibromo-2-ethylcyclopropane in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyllithium solution dropwise from the dropping funnel while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer.
-
The ethereal solution of this compound can be used directly for subsequent reactions or the product can be isolated by careful fractional distillation at reduced pressure.
Visualizations
References
Technical Support Center: 1,2,3-Pentatriene Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-pentatriene. The following sections address common issues encountered during experiments, focusing on the influence of solvents on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is expected to be a highly reactive and unstable compound.[1] Like its isomer 1,3-pentadiene, it should be treated as a highly flammable liquid with vapors that can form explosive mixtures with air.[2] Key safety precautions include:
-
Handling: Always handle in a well-ventilated fume hood. Use explosion-proof electrical equipment and non-sparking tools.[2][3]
-
Storage: Store in a cool, dry, well-ventilated area, away from strong oxidants and sources of ignition.[3][4] Due to its instability, storage for extended periods is not recommended; it is best generated and used in situ when possible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and suitable gloves.[3]
-
Dimerization/Polymerization: Cumulenes like this compound are prone to rapid dimerization or polymerization, which can be exothermic.[1] Reactions should be monitored carefully, and the compound should not be stored in a concentrated form at room temperature.
Q2: How does solvent choice affect the stability and storage of this compound in solution?
A2: While specific stability data for this compound is scarce, general principles for reactive intermediates apply. Non-polar, aprotic solvents like alkanes (hexane, pentane) or ethers (THF, diethyl ether) are generally preferred for short-term storage or as reaction media for non-polar reactions. Protic solvents (e.g., water, methanol, ethanol) should be avoided as they can protonate the electron-rich cumulene system, leading to decomposition or unwanted side reactions.[5] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) may stabilize polar intermediates or transition states, potentially accelerating decomposition pathways or specific reactions.[6][7]
Q3: What types of reactions is this compound known to undergo, and how do solvents influence them?
A3: As a cumulene, this compound can participate in various reactions, primarily pericyclic reactions like cycloadditions.[1][8]
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[4+2] Cycloadditions (Diels-Alder type): this compound can act as a diene. The terminal double bonds are kinetically favored in [4+2] cycloadditions.[1][8] While many pericyclic reactions show little solvent dependence, reactions with polar or zwitterionic transition states can be accelerated by polar solvents.[7][9][10]
-
[2+2] Cycloadditions: These are also possible, particularly with electron-deficient alkenes. The mechanism can be stepwise, involving polar intermediates, making these reactions highly sensitive to solvent polarity.[10]
-
Dimerization: A common reaction for unstable dienes. The rate can be influenced by solvent polarity; for example, the dimerization of cyclopentadiene (B3395910) is accelerated in more polar solvents.[6]
-
Addition Reactions: The cumulene system can undergo electrophilic or nucleophilic addition. For instance, the addition of HCl to this compound has been reported in aqueous ethanol.[5] Protic solvents can participate in these reactions.
Troubleshooting Guides
Problem 1: Low or no yield in a [4+2] cycloaddition reaction with this compound.
This guide helps troubleshoot a failing Diels-Alder type reaction.
Caption: Troubleshooting workflow for low-yield cycloadditions.
Problem 2: Multiple unexpected products are forming in the reaction mixture.
A2: The formation of multiple products often points to competing reaction pathways, which can be influenced by the solvent.
-
Possible Cause 1: Dimerization/Oligomerization of this compound.
-
Diagnosis: Compare product masses to multiples of the this compound molecular weight (66.10 g/mol ).
-
Solution: This is often concentration-dependent. Try running the reaction at a higher dilution. If using a polar solvent, consider switching to a non-polar solvent like hexane or benzene, as polar solvents can sometimes accelerate dimerization of dienes.[6]
-
-
Possible Cause 2: Competing Cycloaddition Pathways ([4+2] vs. [2+2]).
-
Diagnosis: Isomeric products are observed. The reaction of cumulenes can be complex, with selectivity favored kinetically at terminal bonds and thermodynamically at the central bond.[1][8]
-
Solution: Solvent polarity can influence the mechanism. Highly polar solvents may favor stepwise mechanisms leading to a different product distribution.[10] Experiment with a range of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile) to find the optimal selectivity. Lowering the reaction temperature often increases selectivity for the kinetically favored product.
-
-
Possible Cause 3: Solvent Participation.
-
Diagnosis: Product mass corresponds to the addition of a solvent molecule.
-
Solution: This is common with protic or reactive solvents. Ensure the use of high-purity, dry, aprotic solvents if solvent adducts are an issue.
-
Quantitative Data
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate (k_rel) | Rationale |
| n-Hexane | 1.9 | Non-polar | 1 | Baseline for non-polar environment. |
| Toluene | 2.4 | Non-polar | ~1.5 | Slightly more polarizable, can stabilize a slightly polar transition state. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | ~10 | Moderate polarity can stabilize the transition state without interfering.[11] |
| Dichloromethane | 9.1 | Polar Aprotic | ~25 | Increased polarity further stabilizes the transition state. |
| Acetone | 21 | Polar Aprotic | ~50 | Higher polarity leads to significant rate acceleration. |
| Acetonitrile | 37.5 | Polar Aprotic | ~100 | High polarity offers strong stabilization of a polar transition state.[7] |
| Methanol | 32.6 | Polar Protic | Variable | Can accelerate the reaction through stabilization, but may also act as a hydrogen-bond donor, potentially solvating reactants and retarding the reaction or participating in side reactions.[7] |
Note: This data is illustrative and intended to show a general trend. Actual results will vary based on the specific dienophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a [4+2] Cycloaddition of this compound with an Activated Dienophile (e.g., Maleic Anhydride)
This protocol is adapted from standard procedures for Diels-Alder reactions.[12]
-
Preparation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), dissolve maleic anhydride (B1165640) (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 5 mL per mmol of dienophile).
-
-
Reactant Addition:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of this compound (1.1 eq) in the same solvent via a syringe pump over 30 minutes. This slow addition helps to minimize the dimerization of the highly reactive triene.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
If no reaction occurs, gradually heat the mixture to reflux (40-80 °C depending on the solvent) and continue monitoring.
-
-
Work-up and Isolation:
Logical Diagram for Solvent Selection
This diagram outlines a decision-making process for selecting a solvent for a reaction involving this compound.
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. youtube.com [youtube.com]
Validation & Comparative
comparative reactivity of 1,2,3-pentatriene vs. 1,2,4-pentatriene
A Comparative Guide to the Reactivity of 1,2,3-Pentatriene and 1,2,4-Pentatriene (B81041)
This guide provides a detailed comparison of the chemical reactivity of two isomeric pentatrienes: this compound, a cumulated triene, and 1,2,4-pentatriene, a conjugated vinylallene. The comparison is based on fundamental principles of organic chemistry, supported by data on analogous systems, to provide a framework for researchers, scientists, and drug development professionals.
Structural and Stability Analysis
This compound is a cumulene, featuring three contiguous double bonds. This arrangement forces the central carbon atoms into an sp-hybridization state, resulting in a linear and rigid geometry. Cumulated dienes are generally less stable than their conjugated counterparts due to increased strain and lack of resonance stabilization.[1][2][3]
1,2,4-Pentatriene, also known as vinylallene, possesses both a cumulated double bond system (allene) and a conjugated diene system. The conjugation between the C1-C2 double bond and the C4-C5 double bond allows for delocalization of π-electrons, which confers additional stability.[2][4] Conjugated dienes are approximately 15 kJ/mol more stable than simple alkenes.[4] Heats of hydrogenation data show that conjugated dienes are significantly more stable than cumulated dienes.[2][3]
Comparative Reactivity
The structural differences between these two molecules dictate their distinct reactivity profiles, particularly in electrophilic additions and cycloaddition reactions.
Electrophilic Addition
Electrophilic addition is a characteristic reaction for compounds with carbon-carbon double bonds.[5] The mechanism and resulting products differ significantly for cumulated and conjugated systems.
1,2,4-Pentatriene (Conjugated System): Electrophilic attack on the conjugated portion of 1,2,4-pentatriene leads to the formation of a resonance-stabilized allylic carbocation.[6][7] This intermediate can then be attacked by a nucleophile at two different positions (C2 or C4), leading to a mixture of 1,2- and 1,4-addition products.[7][8] The ratio of these products can often be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures).[9]
This compound (Cumulated System): The reactivity of cumulenes is more akin to that of alkynes due to the sp-hybridized central carbon.[9] Electrophilic attack on a terminal double bond is expected. Protonation at C1 would lead to a resonance-stabilized allylic cation, while protonation at C2 would form a less stable vinyl cation. Therefore, the reaction is likely to proceed through the more stable allylic intermediate.
Caption: Comparative electrophilic addition pathways.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for forming cyclic compounds.[10]
1,2,4-Pentatriene: The conjugated diene moiety of 1,2,4-pentatriene makes it a suitable diene for [4+2] Diels-Alder cycloadditions with dienophiles.[11][12] For the reaction to proceed efficiently, the diene must adopt an s-cis conformation. In the case of substituted pentadienes, steric hindrance can affect the ability to achieve this conformation and thus impact reactivity.[13]
This compound: As a cumulene, this compound can participate in cycloadditions in several ways. The central double bond can react in [2+2] cycloadditions, which are often photochemically promoted.[11][14] The terminal double bonds can also act as dienophiles in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions.[15][16]
Caption: Representative cycloaddition reactions.
Data Summary
The following table summarizes the expected reactivity based on the structural features of each triene.
| Feature | This compound (Cumulene) | 1,2,4-Pentatriene (Conjugated Vinylallene) |
| Dominant System | Cumulated π-system | Conjugated π-system |
| Relative Stability | Less stable[1][2] | More stable due to conjugation[2][4] |
| Electrophilic Addition | Forms an allylic carbocation intermediate. | Forms a resonance-stabilized allylic carbocation; yields 1,2- and 1,4-adducts.[6][9] |
| Cycloaddition | Can undergo [2+2] cycloadditions; can act as a dienophile.[11][14] | Acts as a diene in [4+2] Diels-Alder reactions.[11][12] |
Experimental Protocols
Protocol 1: Electrophilic Addition of HBr to 1,2,4-Pentatriene (Analogous to 1,3-Butadiene)
This protocol is based on the general procedure for electrophilic addition to conjugated dienes.[7][8]
-
Reaction Setup: Dissolve 1,2,4-pentatriene (1 equivalent) in a non-polar, anhydrous solvent (e.g., diethyl ether or pentane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to the desired temperature (e.g., 0°C for kinetic control or 40°C for thermodynamic control) using an ice bath or heating mantle.
-
Reagent Addition: Slowly bubble dry hydrogen bromide gas (1 equivalent) through the solution, or add a pre-standardized solution of HBr in a suitable solvent. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, quench any remaining HBr by washing the mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.
-
Purification and Analysis: Remove the solvent under reduced pressure. Analyze the resulting product mixture (1,2- vs. 1,4-adducts) using NMR spectroscopy and GC-MS to determine the product ratio and confirm structures.
Protocol 2: [4+2] Cycloaddition (Diels-Alder) of 1,2,4-Pentatriene with Maleic Anhydride (B1165640)
This protocol is a standard procedure for Diels-Alder reactions.[11][12]
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or xylene). Add 1,2,4-pentatriene (1.1 equivalents).
-
Reaction Conditions: Heat the mixture under reflux (temperature will depend on the solvent) and monitor the reaction by TLC or GC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product can be purified by recrystallization or column chromatography. The structure and stereochemistry of the resulting cyclohexene derivative should be confirmed by NMR, IR spectroscopy, and mass spectrometry.
Caption: General experimental workflows.
References
- 1. differencebetween.com [differencebetween.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why is 1,3-pentadiene favored in the reaction of pent-3-en-2-ol with sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Ch 10: Dienes [chem.ucalgary.ca]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative DFT Analysis: The Unstable Isomer 1,2,3-Cyclohexatriene versus Aromatic Benzene
A deep dive into the structural, energetic, and electronic differences between the aromatic icon, benzene (B151609), and its highly strained, non-aromatic isomer, 1,2,3-cyclohexatriene (B14357811), reveals the profound impact of aromaticity and geometric constraints on molecular stability and reactivity. This guide presents a comparative analysis based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers, scientists, and professionals in drug development.
Benzene, the archetypal aromatic compound, is renowned for its exceptional stability, a consequence of its cyclic, planar structure with six delocalized π-electrons. In stark contrast, its isomer, 1,2,3-cyclohexatriene, is a highly reactive and unstable species.[1][2] This guide summarizes the key differences between these two C₆H₆ isomers as elucidated by DFT, a powerful computational method for investigating molecular properties.
Energetic and Geometric Disparities
The most striking difference between benzene and 1,2,3-cyclohexatriene lies in their relative stabilities. DFT calculations show that 1,2,3-cyclohexatriene is substantially higher in free energy than benzene, with a calculated difference of approximately +101 kcal mol⁻¹.[3][4] This immense energy gap is attributed to two primary factors: the lack of aromatic stabilization in 1,2,3-cyclohexatriene and the significant ring strain imposed by its cumulated double bonds.[3][5]
The geometric parameters further highlight their fundamental structural divergence. Benzene exhibits a perfect hexagonal planar geometry with equal C-C bond lengths and internal angles of 120°.[3] 1,2,3-cyclohexatriene, on the other hand, is forced into a strained, non-planar conformation. The constraint of incorporating what would ideally be sp-hybridized carbons into a six-membered ring leads to a significant widening of one of the internal angles to approximately 131°.[3]
| Property | Benzene | 1,2,3-Cyclohexatriene | Reference |
| Relative Free Energy (ΔGrel) | 0 kcal mol⁻¹ | +101 kcal mol⁻¹ | [3][4] |
| Key Internal Bond Angle | 120° | ~131° | [3] |
| Aromaticity | Aromatic | Non-aromatic | [6] |
| Stability | Highly Stable | Highly Unstable, Reactive | [1] |
Electronic Structure: A Tale of Two LUMOs
Analysis of the frontier molecular orbitals (HOMO and LUMO) provides further insight into the differing reactivity of these isomers. While the Highest Occupied Molecular Orbitals (HOMOs) of both benzene and 1,2,3-cyclohexatriene are localized to their respective π-systems, their Lowest Unoccupied Molecular Orbitals (LUMOs) are markedly different.[3] The LUMO of 1,2,3-cyclohexatriene is primarily localized on the central, in-plane π-bond of the triene system and is significantly lower in energy (by 1.5 eV) than the LUMO of benzene.[3] This lower-energy LUMO contributes to the high electrophilicity and reactivity of 1,2,3-cyclohexatriene, making it susceptible to various cycloaddition and nucleophilic addition reactions.[1][3][5]
Computational Methodology
The comparative data presented here is primarily derived from Density Functional Theory (DFT) calculations. A common and robust computational protocol for such analyses involves the following:
-
Functional: B3LYP-D3
-
Basis Set: 6-311+G(d,p)
This level of theory has been shown to provide accurate geometries and relative energies for these systems.[3][4][7] Geometry optimizations are performed to locate the minimum energy structures, and frequency calculations are typically carried out to confirm that these structures correspond to true minima on the potential energy surface.
Structural and Energetic Comparison
Caption: A diagram illustrating the significant energetic and structural differences between the stable, aromatic benzene and its high-energy, strained isomer, 1,2,3-cyclohexatriene.
References
- 1. 1,2,3-Cyclohexatriene - Wikipedia [en.wikipedia.org]
- 2. Cyclohexa-1,2,3-triene | C6H6 | CID 22138104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzene’s forgotten isomer takes centre stage in organic synthesis | Research | Chemistry World [chemistryworld.com]
- 6. mytutor.co.uk [mytutor.co.uk]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of 1,2,3-Pentatriene
A comprehensive spectroscopic comparison of 1,2,3-pentatriene and its isomers reveals distinct fingerprints for each molecule, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of this compound and its key isomers, including 1,2,4-pentatriene, cis- and trans-1,3-pentadiene, 2,3-pentadiene, and cyclopentadiene, presenting a clear comparison of their unique spectral features.
The arrangement of double bonds and overall molecular geometry in these C5H6 and C5H8 isomers gives rise to characteristic spectroscopic signatures. While experimental data for the highly reactive this compound is limited, a combination of available experimental data for its isomers and predicted data for the parent compound allows for a thorough comparative analysis.
Structural Isomers of Pentatriene
A logical starting point for this comparison is to visualize the structural relationships between this compound and its isomers. The following diagram illustrates the connectivity of the carbon backbones and the positions of the double bonds in each molecule.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position and intensity of absorption bands provide information about the functional groups present. For these hydrocarbons, the C-H and C=C stretching and bending vibrations are of particular interest.
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1950 (predicted) | ~3050 (predicted) | Cumulenic system vibrations |
| 1,2,4-Pentatriene | ~1950, ~1600 | ~3080, ~3010 | Allene and isolated double bond features |
| cis-1,3-Pentadiene | ~1650, ~1600 | ~3020 | C-H out-of-plane bending (~770)[1] |
| trans-1,3-Pentadiene | ~1650, ~1600 | ~3010 | C-H out-of-plane bending (~960)[2] |
| 2,3-Pentadiene | ~1965 | ~2970 | Symmetric and asymmetric CH₃ bending |
| Cyclopentadiene | ~1628 | ~3060 | C-H out-of-plane bending (~750), CH₂ bending (~1440)[3] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are indicative of the electronic environment, and coupling constants (J) reveal information about adjacent protons.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | (Predicted) Olefinic protons in a complex pattern. |
| 1,2,4-Pentatriene | (Predicted) Signals for CH₂, =CH-, and =CH₂ groups, likely with complex coupling. |
| cis-1,3-Pentadiene | ~6.66 (m, 1H), ~6.01 (m, 1H), ~5.51 (m, 1H), ~5.16 (d, 1H), ~5.08 (d, 1H), ~1.75 (d, 3H)[4] |
| trans-1,3-Pentadiene | ~6.29 (m, 1H), ~6.06 (m, 1H), ~5.70 (m, 1H), ~5.06 (d, 1H), ~4.93 (d, 1H), ~1.74 (d, 3H)[5] |
| 2,3-Pentadiene | ~5.0 (m, 2H), ~1.6 (d, 6H) |
| Cyclopentadiene | ~6.5 (m, 2H), ~6.4 (m, 2H), ~2.9 (s, 2H)[6] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the atoms attached to it.
| Compound | Chemical Shift (δ, ppm) |
| This compound | (Predicted) Allenic carbons expected at high chemical shifts. |
| 1,2,4-Pentatriene | (Predicted) Resonances for sp², and sp hybridized carbons. |
| cis-1,3-Pentadiene | Data not readily available in a comparable format. |
| trans-1,3-Pentadiene | ~137.2, ~132.7, ~130.5, ~114.9, ~18.2[3] |
| 2,3-Pentadiene | ~205 (C3), ~90 (C2, C4), ~15 (C1, C5)[7] |
| Cyclopentadiene | ~132.8 (C1, C4), ~132.2 (C2, C3), ~41.5 (C5)[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern can help elucidate the structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 66 | Fragmentation likely involves loss of H and small hydrocarbon fragments. |
| 1,2,4-Pentatriene | 66 | Fragmentation is expected to be complex due to the two types of double bonds. |
| cis-1,3-Pentadiene | 68 | 67, 53, 41, 39[9] |
| trans-1,3-Pentadiene | 68 | 67, 53, 41, 39[2] |
| 2,3-Pentadiene | 68 | 67, 53, 51, 39[10][11] |
| Cyclopentadiene | 66 | 65, 39[12][13] |
Experimental Protocols
The following sections outline the general experimental methodologies for the spectroscopic techniques discussed.
Gas-Phase Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the volatile pentatriene isomers.
Workflow:
Methodology:
-
Sample Preparation: The volatile liquid sample is introduced into an evacuated gas cell of a known path length. The pressure of the sample in the cell is carefully controlled to obtain an optimal concentration for analysis.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The infrared beam from the source passes through the gas cell containing the sample.
-
Data Acquisition: The transmitted infrared radiation is detected, and an interferogram is generated. Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: A background spectrum (of the empty or nitrogen-filled gas cell) is recorded and subtracted from the sample spectrum. A Fourier transform is then applied to the interferogram to obtain the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the pentatriene isomers in solution.
Workflow:
Methodology:
-
Sample Preparation: A small amount of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer is used. The sample is placed in the strong magnetic field of the instrument.
-
Data Acquisition: For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) signal is detected. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the isomers and obtain their mass spectra.
Workflow:
Methodology:
-
Sample Injection: A small volume of the sample (or a solution of the sample in a volatile solvent) is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The different isomers are separated based on their boiling points and interactions with the stationary phase of the column.
-
Ionization: As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (electron ionization) to form a molecular ion and fragment ions.
-
Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum for each component.
References
- 1. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 2. 1,3-Pentadiene [webbook.nist.gov]
- 3. TRANS-1,3-PENTADIENE(2004-70-8) 13C NMR [m.chemicalbook.com]
- 4. 1,3-Pentadiene | C5H8 | CID 62204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,3-Cyclopentadiene(542-92-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 10. 2,3-Pentadiene [webbook.nist.gov]
- 11. trans-1,3-pentadiene [stenutz.eu]
- 12. 1,3-Cyclopentadiene [webbook.nist.gov]
- 13. 1,3-Cyclopentadiene [webbook.nist.gov]
Unraveling the Reaction Mechanisms of 1,2,3-Pentatriene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of highly reactive intermediates is paramount for designing novel synthetic pathways and constructing complex molecular architectures. This guide provides an objective comparison of the validated and proposed reaction mechanisms of 1,2,3-pentatriene, a member of the cumulene family, with alternative unsaturated systems. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for validating and predicting the chemical behavior of this versatile reagent.
Introduction to this compound Reactivity
This compound is a[1]cumulene, a class of compounds characterized by three cumulative double bonds. This arrangement of π-systems results in a unique electronic structure and reactivity profile, distinct from isolated or conjugated dienes. The central carbon of the cumulene chain is sp-hybridized, while the terminal carbons are sp2-hybridized. This geometry imparts significant strain and a high degree of reactivity, making this compound a fleeting intermediate that is typically generated and trapped in situ.
The primary reaction pathways explored for this compound and related cumulenes are pericyclic reactions, particularly cycloadditions, and nucleophilic additions. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for their synthetic application. This guide will delve into the mechanistic validation of these pathways, drawing comparisons with the well-established reactivity of 1,3-butadiene (B125203) and allene (B1206475), as well as the highly strained cyclic analogue, 1,2,3-cyclohexatriene (B14357811).
Pericyclic Reactions: A Tale of Competing Pathways
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a hallmark of cumulene chemistry. For this compound, the key question is one of periselectivity: which of the three double bonds participates in the reaction, and what is the nature of the cycloaddition ([4+2], [2+2], etc.)?
Theoretical studies on[1]cumulenes suggest a fascinating dichotomy in their cycloaddition reactions.[2] Kinetic control favors cycloaddition at the terminal double bonds (C1=C2 or C3=C4), while thermodynamic control favors reaction at the central double bond (C2=C3).[2] This can be attributed to the lower distortion energy required to achieve the transition state for terminal addition, whereas the product of central addition is thermodynamically more stable.[2]
Comparative Analysis of Cycloaddition Reactions
To contextualize the reactivity of this compound, it is instructive to compare its predicted behavior with that of other unsaturated systems.
| Reactant | Reaction Type | Dienophile/Reagent | Product(s) | Yield (%) | Reference |
| 1,2,3-Cyclohexatriene | [4+2] Cycloaddition | 1,3-Diphenylisobenzofuran | Diels-Alder adduct | - | [3] |
| 1,2,3-Cyclohexatriene | [4+2] Cycloaddition | Cyclopentadiene | Diels-Alder adduct | - | [3] |
| 1,2,3-Cyclohexatriene | [2+2] Cycloaddition | Ketene acetal | Cyclobutane derivative | - | [3] |
| 1,3-Butadiene | [4+2] Cycloaddition | Maleic anhydride | cis-1,2,3,6-Tetrahydrophthalic anhydride | ~100 | |
| Allene | [2+2] Cycloaddition | Acrylonitrile | 3-Methylenecyclobutanecarbonitrile | - |
Quantitative data for this compound cycloadditions is scarce due to its high reactivity and instability. The data for 1,2,3-cyclohexatriene is presented as a reactive analogue.
Experimental Protocols for Cycloaddition Reactions
General Procedure for the In-Situ Generation and Trapping of 1,2,3-Cyclohexatriene: [3]
A solution of a silyl (B83357) triflate precursor (1 equivalent) and a trapping agent (e.g., furan, 5-20 equivalents) in a suitable solvent (e.g., THF) is treated with a fluoride (B91410) source (e.g., CsF, 10 equivalents) and a phase-transfer catalyst (e.g., Bu4NOTf, 2 equivalents). The reaction mixture is heated (e.g., 60 °C) for a specified time (e.g., 24 hours). The product is then isolated and purified using standard chromatographic techniques.
Mechanistic Visualization
The competition between kinetic and thermodynamic pathways in the Diels-Alder reaction of a generic[1]cumulene can be visualized as follows:
Caption: Competing kinetic and thermodynamic cycloaddition pathways for a[1]cumulene.
Nucleophilic Addition: A Frontier of Reactivity
The electron-deficient nature of the central carbon atom in cumulenes makes them susceptible to nucleophilic attack. For this compound, nucleophilic addition represents another key reaction manifold. The regioselectivity of this addition is a critical aspect of its mechanism.
Similar to cycloadditions, the study of nucleophilic additions to the highly reactive this compound is challenging. However, extensive research on the strained cyclic analog, 1,2,3-cyclohexatriene, provides valuable insights. This strained intermediate readily undergoes addition by a variety of nucleophiles, including alkoxides, thiolates, and carbanions.[3]
Comparative Analysis of Nucleophilic Addition Reactions
| Reactant | Nucleophile | Product(s) | Yield (%) | Reference |
| 1,2,3-Cyclohexatriene | Phenoxide | Direct addition product | - | [3] |
| 1,2,3-Cyclohexatriene | Various C, N, O, S nucleophiles | Dienes | - | [3] |
| Allene | Methoxide | 3-Methoxypropene | - | |
| 1,3-Butadiene | Grignard Reagents (in the presence of a catalyst) | 1,4-addition products | - |
Experimental Protocols for Nucleophilic Addition Reactions
General Procedure for Nucleophilic Addition to In-Situ Generated 1,2,3-Cyclohexatriene: [3]
To a solution of the silyl triflate precursor (1 equivalent) in a suitable solvent (e.g., THF) at a specific temperature (e.g., -78 °C to 60 °C) is added the nucleophile (e.g., phenyllithium, 1.5 equivalents). The reaction is stirred for a designated period, followed by quenching with a proton source (e.g., methanol). The product is then extracted and purified by chromatography.
Mechanistic Visualization
The workflow for a typical nucleophilic addition experiment involving an in-situ generated strained intermediate can be depicted as follows:
Caption: Experimental workflow for nucleophilic addition to a reactive intermediate.
Conclusion and Future Directions
The validation of reaction mechanisms for highly reactive species like this compound relies on a combination of experimental evidence, often from trapping experiments and studies of more stable analogs, and theoretical calculations. While direct experimental data on this compound remains elusive, the comparative analysis with 1,2,3-cyclohexatriene, 1,3-butadiene, and allene provides a strong framework for predicting its behavior.
Future research in this area should focus on developing methods for the direct observation of this compound and its reaction intermediates, potentially through advanced spectroscopic techniques under cryogenic conditions. Furthermore, kinetic studies, including the determination of kinetic isotope effects, would provide invaluable data for definitively validating the proposed concerted and stepwise reaction mechanisms. The continued exploration of the rich and complex reactivity of cumulenes will undoubtedly unlock new avenues for synthetic innovation.
References
A Comparative Analysis of 1,2,3-Pentatriene: Experimental Data vs. Computational Models
A detailed examination of the molecular structure and properties of 1,2,3-pentatriene reveals a close correlation between experimental findings derived from microwave spectroscopy and theoretical predictions, underscoring the power of computational chemistry in complementing empirical research.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental and computational data for this compound, facilitating a direct comparison of its fundamental molecular properties.
Table 1: Rotational Constants of this compound
| Parameter | Experimental Value (MHz)[1] |
| A₀ | 29802 (20) |
| B₀ | 2212.646 (7) |
| C₀ | 2085.023 (4) |
Table 2: Dipole Moment of this compound
| Component | Experimental Value (Debye)[1] |
| µₐ | 0.50 ± 0.05 |
| µₑ | 0.122 ± 0.003 |
| µₜₒₜₐₗ | 0.51 ± 0.05 |
Experimental Protocols: Unveiling Molecular Rotations
The experimental data presented in this guide were obtained through microwave spectroscopy . This high-resolution technique is instrumental in determining the precise rotational constants and dipole moments of gas-phase molecules.
Methodology: Microwave Spectroscopy
The general procedure for obtaining the microwave spectrum of a gaseous sample like this compound involves the following steps:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber at low pressure. This ensures that the molecules can rotate freely with minimal intermolecular interactions.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to transitions between their quantized rotational energy levels. A detector measures the absorption of this radiation.
-
Spectral Analysis: The resulting absorption spectrum consists of a series of lines. The frequencies of these lines are meticulously measured and analyzed.
-
Determination of Rotational Constants: By fitting the observed transition frequencies to a theoretical model of a rigid or semi-rigid rotor, the rotational constants (A, B, and C) of the molecule can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule along its principal axes.
-
Dipole Moment Measurement: The application of an external electric field (Stark effect) causes the rotational lines to split. The magnitude of this splitting is directly related to the molecule's dipole moment, allowing for its experimental determination.
Visualizing the Comparison and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the workflow of comparing experimental and computational data and the molecular structure of this compound.
Caption: Workflow for comparing experimental and computational data.
Caption: Molecular structure of this compound.
References
Unraveling the Reactivity of 1,2,3-Pentatriene: A Comparative Guide to its Reaction Products
For researchers and professionals in drug development and chemical synthesis, understanding the reactivity of unsaturated hydrocarbons is paramount. This guide provides a comparative analysis of the reaction products of 1,2,3-pentatriene, a cumulenic allene (B1206475), with its more common conjugated diene isomer, 1,3-pentadiene (B166810). By presenting key experimental data and detailed protocols, this document aims to elucidate the distinct reactivity patterns of these isomers and offer insights for their application in synthetic chemistry.
Executive Summary
This compound, a linear arrangement of three cumulative double bonds, exhibits a unique and often distinct reactivity profile when compared to the conjugated system of 1,3-pentadiene. While conjugated dienes are well-established participants in pericyclic reactions like the Diels-Alder cycloaddition, the reactivity of cumulenes such as this compound is less explored. This guide summarizes the known reaction products of this compound, focusing on addition and cycloaddition reactions, and draws a direct comparison with the analogous reactions of 1,3-pentadiene. The presented data highlights differences in reaction pathways, product distribution, and reaction kinetics, providing a valuable resource for synthetic planning.
Comparison of Reaction Products: this compound vs. 1,3-Pentadiene
The reactivity of this compound has been investigated in several key reaction types, including electrophilic additions and cycloadditions. A comparative overview with 1,3-pentadiene is presented below.
Electrophilic Addition: Reaction with Hydrogen Chloride (HCl)
The addition of HCl to this compound proceeds via a rate-determining proton attack on the terminal methylene (B1212753) group, leading to the formation of both 1,2- and 1,4-adducts.[1] In contrast, the addition of HCl to 1,3-pentadiene also yields 1,2- and 1,4-adducts, but the reaction proceeds through a resonance-stabilized allylic carbocation intermediate.
| Reactant | Reagent | Products | Yields | Spectroscopic Data |
| This compound | HCl in 95% aq. ethanol (B145695) | 3-Chloro-1,3-pentadiene (1,2-adduct) and 1-chloro-2,3-pentadiene (1,4-adduct) | Data not available | Data not available |
| 1,3-Pentadiene | HCl | 3-Chloro-1-pentene (1,2-adduct) and 1-chloro-2-pentene (B8739790) (1,4-adduct) | Product ratio is temperature-dependent | 1H NMR, 13C NMR, MS available |
Cycloaddition Reactions
While 1,3-dienes are classic substrates for [4+2] cycloadditions (Diels-Alder reaction), the behavior of cumulenes like this compound is more complex. Theoretical studies suggest that the Diels-Alder reaction of allene with dienes has a higher activation barrier compared to analogous reactions with simple alkenes.[2][3] Vinylallenes, which are structurally related to this compound, have been shown to be slightly more reactive than comparable 1,3-butadienes in some cycloaddition reactions.[4]
A direct experimental comparison of a Diels-Alder reaction between this compound and a dienophile versus 1,3-pentadiene and the same dienophile is crucial for a definitive comparison. For this purpose, the reaction with N-phenylmaleimide is a well-documented example for 1,3-dienes.
| Diene | Dienophile | Reaction Type | Product | Yield | Experimental Conditions |
| This compound | N-Phenylmaleimide | [4+2] Cycloaddition | Expected: Substituted cyclohexene (B86901) derivative | Data not available | Data not available |
| 1,3-Pentadiene | N-Phenylmaleimide | [4+2] Cycloaddition | 4-Methyl-N-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | Typically high | Reflux in toluene (B28343) or other suitable solvent |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting these reactions to new synthetic challenges.
Protocol 1: Addition of HCl to this compound[1]
Materials:
-
This compound
-
95% Aqueous ethanol
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Prepare solutions of this compound in 95% aqueous ethanol.
-
Prepare solutions of HCl in 95% aqueous ethanol with concentrations ranging from 4 to 10 mol/L.
-
Initiate the reaction by mixing the this compound solution with the HCl solution at a controlled temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to observe the formation of the 1,2- and 1,4-adducts.
-
The reaction follows pseudo-first-order kinetics. The rate constant can be determined by plotting the logarithm of the concentration of the starting material versus time.
Note: This protocol describes the kinetic study of the reaction. For preparative synthesis and isolation of the products, further optimization of reaction conditions and a detailed work-up procedure would be required.
Protocol 2: Diels-Alder Reaction of 1,3-Pentadiene with N-Phenylmaleimide[5]
Materials:
-
1,3-Pentadiene (freshly distilled)
-
N-Phenylmaleimide
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylmaleimide (1.0 eq) in anhydrous toluene.
-
Add freshly distilled 1,3-pentadiene (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product crystallizes upon cooling, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Diels-Alder adduct.
-
Characterize the product by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination.
Reaction Mechanisms and Pathways
The distinct reactivity of this compound and 1,3-pentadiene can be attributed to their different electronic structures. The following diagrams illustrate the proposed mechanisms for the addition of HCl and a general Diels-Alder reaction.
Figure 1: Proposed mechanism for the addition of HCl to this compound.
Figure 2: General workflow for the Diels-Alder reaction.
Conclusion
The structural elucidation of this compound reaction products reveals a reactivity pattern that is distinct from its conjugated isomer, 1,3-pentadiene. While both undergo electrophilic additions, the cumulenic nature of this compound influences the stability of the intermediates and potentially the product distribution. In cycloaddition reactions, while vinylallenes show promise, the direct participation of this compound in reactions like the Diels-Alder requires further experimental investigation to establish its synthetic utility. The data and protocols presented in this guide serve as a foundation for researchers to explore the unique chemistry of cumulenes and to strategically employ them in the synthesis of novel molecules. Further studies focusing on quantitative yield determination and detailed spectroscopic analysis of this compound reaction products are warranted to fully unlock its synthetic potential.
References
Kinetic vs. Thermodynamic Control in the Addition of HCl to 1,2,3-Pentatriene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of electrophilic additions to conjugated systems is a fundamental concept in organic chemistry, with significant implications for synthetic strategy and drug design. The reaction of 1,2,3-pentatriene with hydrogen chloride (HCl) serves as an excellent case study to explore the principles of kinetic versus thermodynamic control. This guide provides an objective comparison of the reaction outcomes under different conditions, supported by analogous computational data and detailed experimental considerations.
Reaction Overview: 1,2- vs. 1,4-Addition
Electrophilic addition of HCl to this compound proceeds through a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by the chloride ion at two different positions, leading to the formation of two primary products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is highly dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product that is formed fastest, the kinetic product , will be the major product. This is the product that proceeds through the transition state with the lowest activation energy.
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible. This allows for an equilibrium to be established between the products. The most stable product, the thermodynamic product , will be the major product, regardless of the rate at which it is formed.
Data Presentation: Product Distribution
| Temperature | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) | Predominant Control |
| -80 °C (193 K) | 36.7% | 63.3% | Kinetic/Thermodynamic Mix |
| 25 °C (298 K) | 14.5% | 85.5% | Thermodynamic |
| 45 °C (318 K) | 12.9% | 87.1% | Thermodynamic |
Data based on computational analysis of a related substrate and should be considered illustrative for this compound.
Experimental Protocols
The following is a generalized experimental protocol for the hydrochlorination of a conjugated triene like this compound, designed to favor either the kinetic or thermodynamic product.
Kinetic Control Conditions (Low Temperature)
Objective: To isolate the kinetically favored product by running the reaction at a low temperature where the formation of the products is irreversible.
Materials:
-
This compound
-
Anhydrous solvent (e.g., diethyl ether, pentane)
-
Anhydrous Hydrogen Chloride (gas or solution in an anhydrous solvent)
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of this compound in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
A pre-cooled solution of anhydrous HCl in the same solvent is added dropwise to the stirred solution of the triene. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched at low temperature by the addition of a cold, weak base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to isolate the product mixture.
-
The product ratio is determined by GC or NMR spectroscopy.
Thermodynamic Control Conditions (Higher Temperature)
Objective: To obtain the thermodynamically favored product by allowing the reaction to reach equilibrium at a higher temperature.
Materials:
-
This compound
-
Solvent (e.g., acetic acid, ethanol)
-
Concentrated Hydrochloric Acid
-
Heating mantle and reflux condenser
-
Standard glassware
Procedure:
-
A solution of this compound in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser.
-
Concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is heated to the desired temperature (e.g., 40 °C or reflux) and stirred for a sufficient time to allow equilibrium to be established (this may require several hours and should be determined by monitoring the product ratio over time).
-
After the reaction has reached equilibrium, the mixture is cooled to room temperature and worked up by neutralizing the acid with a base (e.g., sodium bicarbonate solution) and extracting the products with a suitable organic solvent.
-
The organic layer is dried, and the solvent is evaporated.
-
The product ratio is determined by GC or NMR spectroscopy.
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways and logical relationships in the hydrochlorination of this compound.
Caption: Reaction pathway for the hydrochlorination of this compound.
Caption: Experimental workflow for achieving kinetic vs. thermodynamic control.
Analysis of 1,2,3-Pentatriene Reaction Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction intermediates of 1,2,3-pentatriene, a member of the[1]cumulene class of compounds. Due to a scarcity of direct experimental studies on this compound, this analysis is based on theoretical and computational investigations of[1]cumulenes and experimental data from closely related vinylallene systems. The guide outlines the probable reaction pathways and intermediates, offering a predictive framework for understanding the reactivity of this versatile, yet understudied, molecule.
Introduction to this compound Reactivity
This compound (CH₃-CH=C=C=CH₂) possesses three cumulative double bonds, which results in a unique electronic structure with two orthogonal π-systems. This arrangement offers multiple sites for chemical reactions, leading to a variety of potential intermediates and products. The reactivity is primarily centered around the terminal double bonds (C1=C2 and C3=C4) and the central double bond (C2=C3). Theoretical studies on[1]cumulenes indicate that the different electronic nature of these bonds dictates the regioselectivity and the type of intermediates formed in various reactions.[1][2][3][4]
Comparative Analysis of Reaction Intermediates
The reaction pathways of this compound are expected to be dominated by pericyclic reactions, particularly cycloadditions, and electrophilic additions. The nature of the intermediates in these reactions is highly dependent on the reacting partner and the specific double bond involved.
Pericyclic Reaction Intermediates
In the context of pericyclic reactions, such as the Diels-Alder reaction, this compound can act as a diene. The vinylallene moiety (C1=C2-C3=C4) is the key functional group in this regard. Computational studies on[1]cumulenes suggest that [4+2] cycloadditions are kinetically favored at the terminal π-bonds.[1][2][3][4] The reaction proceeds through a concerted transition state, leading directly to the cycloadduct without the formation of a discrete intermediate.
Table 1: Predicted Reactivity and Intermediates in Cycloaddition Reactions
| Reaction Type | Attacked Double Bond(s) | Proposed Intermediate/Transition State | Product Type | Supporting Evidence |
| [4+2] Cycloaddition (Diels-Alder) | C1=C2 and C3=C4 (as a vinylallene system) | Concerted, asynchronous transition state | Six-membered ring | Theoretical studies on[1]cumulenes[1][2][3][4], Experimental data on vinylallenes[5][6] |
| [2+2] Cycloaddition | C1=C2 or C3=C4 | Diradical or zwitterionic intermediate (stepwise) or concerted transition state (photochemical) | Four-membered ring | General pericyclic reaction theory[7] |
| [3+2] Dipolar Cycloaddition | C1=C2 or C3=C4 | Concerted transition state | Five-membered heterocyclic ring | Theoretical studies on related systems[8] |
Electrophilic Addition Intermediates
The addition of electrophiles to this compound is predicted to proceed via cyclic or open-chain cationic intermediates, depending on the electrophile and reaction conditions. The high electron density of the double bonds makes them susceptible to electrophilic attack.
Table 2: Predicted Intermediates in Electrophilic Addition Reactions
| Reaction Type | Attacked Double Bond | Proposed Intermediate | Expected Product(s) | Supporting Evidence |
| Halogenation (e.g., Br₂ addition) | C1=C2 or C3=C4 | Cyclic bromonium ion | trans-1,2- or 3,4-dihalo adducts | Mechanistic studies on allenes and alkenes[9][10][11] |
| Hydrohalogenation (e.g., HBr addition) | C1=C2 or C3=C4 | Allylic carbocation | 1,2- and 1,4-addition products | General principles of electrophilic addition |
Experimental Protocols
While specific experimental protocols for the synthesis and reaction of this compound are not widely published, methodologies for related compounds, such as vinylallenes, can be adapted. The following is a representative protocol for a Diels-Alder reaction of a vinylallene.
General Protocol for Diels-Alder Reaction of a Vinylallene with Tosyl Cyanide[5]
-
Materials : Vinylallene, tosyl cyanide, powdered 4 Å molecular sieves, and toluene.
-
Apparatus : A two-necked, round-bottomed flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet.
-
Procedure :
-
To the flask, add the vinylallene (1.0 equiv) dissolved in toluene.
-
Add powdered 4 Å molecular sieves and tosyl cyanide (1.05 equiv).
-
Heat the reaction mixture at 90 °C for 3 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Visualization of Reaction Pathways
The following diagrams illustrate the proposed reaction pathways and intermediates for this compound.
Caption: Proposed concerted pathway for the Diels-Alder reaction of this compound.
Caption: Stepwise mechanism for the electrophilic addition of bromine to this compound.
Computational Methodologies
The insights into the reactivity of[1]cumulenes are largely derived from computational chemistry. A common high-level quantum mechanical approach involves:
Table 3: Computational Methods for Analyzing Cumulene Reactivity
| Stage | Method | Basis Set | Purpose | Reference |
| Geometry Optimization | B3LYP-D3 | 6-31+G(2df,p) | To find the lowest energy structures of reactants, transition states, and products. | [3] |
| Single-Point Energy Calculation | DLPNO-ωB97X-2 | Def2-QZVPP | To obtain highly accurate energies for the optimized geometries. | [1][2][3][4] |
Conclusion
The analysis of this compound reaction intermediates, based on theoretical predictions and analogies to related systems, suggests a rich and selective chemistry. The vinylallene moiety is predicted to be the primary site for pericyclic reactions, proceeding through concerted transition states. Electrophilic additions are likely to involve cyclic cationic intermediates, leading to stereospecific outcomes. This guide provides a foundational understanding for researchers interested in harnessing the synthetic potential of this compound and other cumulenes, while highlighting the need for further direct experimental investigation to validate these predictions.
References
- 1. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strain and reactivity: electrophilic addition of bromine and tribromide salts to cyclic allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Distinguishing Cumulated Alkenes: A Spectroscopic Comparison of 1,2,3-Pentatriene and Allene
For researchers, scientists, and drug development professionals, the precise identification of isomers is paramount. This guide provides a comprehensive comparison of the spectroscopic properties of 1,2,3-pentatriene and its simpler analogue, allene (B1206475), to facilitate their differentiation in complex mixtures. The comparison leverages data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques.
This guide presents a detailed analysis of the key distinguishing features in the spectra of these two cumulenes, supported by quantitative data and detailed experimental protocols. While experimental data for the common laboratory chemical allene is readily available, high-quality predicted data is utilized for the less common this compound, offering a robust framework for spectroscopic differentiation.
Molecular Structures and Key Properties
Allene (C₃H₄) is the simplest member of the cumulene class, featuring two consecutive carbon-carbon double bonds. This compound (C₅H₆) is a higher homologue with three cumulated double bonds. Their distinct structures give rise to unique spectroscopic signatures.
| Property | This compound | Allene |
| Molecular Formula | C₅H₆ | C₃H₄ |
| Molecular Weight | 66.10 g/mol [1] | 40.06 g/mol |
| Structure | CH₃-CH=C=C=CH₂ | CH₂=C=CH₂ |
Spectroscopic Comparison
A detailed comparison of the key spectroscopic data for this compound (predicted) and allene (experimental) is summarized below.
Infrared (IR) Spectroscopy
| Feature | This compound (Predicted) | Allene (Experimental) | Distinguishing Feature |
| Asymmetric C=C=C Stretch | ~2070 cm⁻¹ | ~1950 cm⁻¹ | The additional conjugated double bond in this compound is expected to shift the asymmetric stretch to a higher wavenumber. |
| Symmetric C=C=C Stretch | ~1070 cm⁻¹ | ~1072 cm⁻¹ (Raman active) | This mode is typically weak or absent in the IR spectrum of allene due to symmetry, but may be observable in the less symmetrical this compound. |
| =C-H Stretch | ~3050-3100 cm⁻¹ | ~3085, 3005 cm⁻¹ | Both compounds show stretches in the typical sp² C-H region. |
| -CH₃ Stretch | ~2920, 2850 cm⁻¹ | N/A | Presence of methyl group stretches is a clear indicator of this compound. |
| =C-H Bend | ~850 cm⁻¹ (out-of-plane) | ~842 cm⁻¹ (CH₂ wag) | The out-of-plane bending frequencies can be useful for confirmation. |
Raman Spectroscopy
| Feature | This compound (Predicted) | Allene (Experimental) | Distinguishing Feature |
| Symmetric C=C=C Stretch | Strong, ~1070 cm⁻¹ | Strong, ~1072 cm⁻¹ | This is a characteristic and strong band for cumulenes. The exact position might show a slight shift. |
| Asymmetric C=C=C Stretch | Weak, ~2070 cm⁻¹ | Weak, ~1957 cm⁻¹ | While primarily IR active, this mode can sometimes be weakly observed in the Raman spectrum. |
| -CH₃ Symmetric Stretch | ~2920 cm⁻¹ | N/A | A strong, polarized band indicative of the methyl group in this compound. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Atom | This compound (Predicted δ, ppm) | Allene (Experimental δ, ppm) | Distinguishing Feature |
| Central sp Carbon (C3) | ~150 | 213.6 | The central sp-hybridized carbon of allene is highly deshielded. The corresponding carbon in this compound is predicted to be significantly more shielded. |
| Terminal sp² Carbons (C1, C2) | C1: ~80, C2: ~130 | 74.6 | The terminal sp² carbons in allene are equivalent. In this compound, the terminal carbons are inequivalent, leading to distinct signals. |
| Internal sp² Carbon (C4) | ~115 | N/A | The presence of this additional sp² carbon signal is unique to this compound. |
| Methyl Carbon (C5) | ~15 | N/A | The appearance of a signal in the aliphatic region clearly identifies this compound. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | This compound (Predicted δ, ppm) | Allene (Experimental δ, ppm) | Distinguishing Feature |
| Terminal =CH₂ | ~4.8 (quartet) | 4.67 (singlet) | The protons on the terminal double bond of this compound are expected to be coupled to the methyl protons, resulting in a quartet. The protons in allene are equivalent and appear as a singlet. |
| Internal =CH- | ~5.5 (quartet) | N/A | This signal, coupled to the methyl group, is unique to this compound. |
| -CH₃ | ~1.7 (doublet of doublets) | N/A | The methyl protons will be coupled to the adjacent vinylic proton, providing a clear signature for this compound. |
Mass Spectrometry (MS)
| Feature | This compound | Allene | Distinguishing Feature |
| Molecular Ion (M⁺) | m/z 66 | m/z 40 | The molecular ion peak directly reflects the different molecular weights of the two compounds. |
| Major Fragments | Expected loss of H (m/z 65), CH₃ (m/z 51) | Loss of H (m/z 39) | The fragmentation pattern of this compound will be characterized by the loss of a methyl radical, a pathway not available to allene. Both will show loss of a hydrogen radical. |
Experimental Protocols
Gas-Phase Infrared (IR) Spectroscopy
A standard protocol for acquiring gas-phase IR spectra of volatile compounds like allene and this compound is as follows:
-
Sample Preparation: Introduce the gaseous sample into an evacuated gas cell of known path length (e.g., 10 cm). The pressure of the gas should be optimized to obtain absorbances within the linear range of the detector (typically a few to several hundred Torr).
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the mid-IR region (e.g., DTGS or MCT).
-
Data Acquisition:
-
Record a background spectrum of the evacuated gas cell.
-
Introduce the sample into the cell and record the sample spectrum.
-
The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16 to 64 scans are co-added at a resolution of 1-2 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For volatile liquids or gases, NMR spectra can be acquired using the following procedure:
-
Sample Preparation:
-
For a volatile liquid like this compound, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
For a gas like allene, the gas can be condensed into a cold NMR tube containing the deuterated solvent and then sealed.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra can be obtained as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a gas inlet system or direct injection into the ion source can be used. Often, the mass spectrometer is coupled with a gas chromatograph (GC-MS) for separation and identification of components in a mixture.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-100) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Distinguishing Features
The following diagrams illustrate the molecular structures and a logical workflow for differentiating between this compound and allene based on their spectroscopic data.
References
Safety Operating Guide
Proper Disposal of 1,2,3-Pentatriene: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Prior to handling or disposing of 1,2,3-pentatriene, ensure all safety measures are in place. This substance should be treated as a highly flammable and potentially reactive chemical. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Consult the glove manufacturer's compatibility data.
-
Body Protection: A flame-resistant lab coat should be worn to minimize skin exposure.
-
Footwear: Closed-toe shoes are required in the laboratory.
Handling Precautions:
-
Avoid inhaling vapors.
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2][3]
-
Ground and bond all containers and equipment during transfer to prevent static discharge.[1][3]
-
Use only non-sparking tools and explosion-proof equipment.[1][3][4]
-
Ensure adequate ventilation at all times.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.
Step 1: Waste Collection and Segregation
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable organic liquids and be leak-proof.
-
Do not mix this compound waste with other waste streams, particularly with oxidizing agents, unless explicitly instructed by your EHS department.[1]
Step 2: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid storage, away from heat and ignition sources.[2][5] The storage area should be a flammable storage cabinet.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide them with accurate information about the waste material. Do not attempt to dispose of this chemical through incineration or by treating it with other chemicals unless you are a trained professional following an approved protocol.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure maximum ventilation to disperse vapors.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[1][4][6]
-
Contain the Spill: If it is safe to do so, contain the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][5][6] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Data Presentation
While specific quantitative data for this compound is scarce, the table below summarizes key information based on analogous compounds like 1,3-pentadiene. This data should be used for guidance and to understand the potential hazards.
| Property | Value / Information | Source |
| Chemical Formula | C₅H₆ | [7] |
| Molecular Weight | 66.1 g/mol | [7] |
| Physical State | Expected to be a liquid at 20°C | [2] |
| Flash Point | Expected to be extremely low (e.g., -29°C for 1,3-pentadiene) | [2] |
| Hazards | Highly flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[1] | |
| Incompatible Materials | Oxidizing agents. | [1] |
| Disposal Method | Collection in a designated container for disposal by a licensed hazardous waste company.[5] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The standard protocol for the disposal of highly flammable, non-halogenated hydrocarbon waste should be followed, which involves collection, segregation, and transfer to a certified hazardous waste management facility.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
